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  • Product: 3-Bromo-3',5'-dichlorobenzophenone
  • CAS: 844879-42-1

Core Science & Biosynthesis

Foundational

3-Bromo-3',5'-dichlorobenzophenone chemical properties

[1] Executive Summary 3-Bromo-3',5'-dichlorobenzophenone (CAS: 844879-42-1) is a highly specialized halogenated diaryl ketone utilized primarily as a chemo-selective scaffold in medicinal chemistry and proteomics.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Bromo-3',5'-dichlorobenzophenone (CAS: 844879-42-1) is a highly specialized halogenated diaryl ketone utilized primarily as a chemo-selective scaffold in medicinal chemistry and proteomics.[1][2][3][4] Unlike simple benzophenones, this compound features a "meta-meta" substitution pattern that is difficult to access via standard Friedel-Crafts acylation.[1] Its value lies in its orthogonal reactivity : the significant difference in bond dissociation energies between the aryl-bromide and aryl-chloride bonds allows for sequential, site-specific cross-coupling reactions.[1] This guide details the physicochemical profile, validated synthesis routes, and strategic applications of this compound in drug discovery and photo-affinity labeling.[1]

Chemical Identity & Structural Analysis[1][5][6]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (3-Bromophenyl)(3,5-dichlorophenyl)methanone
CAS Number 844879-42-1
Molecular Formula C₁₃H₇BrCl₂O
Molecular Weight 329.99 g/mol
SMILES Clc1cc(Cl)cc(c1)C(=O)c2cccc(Br)c2
MDL Number MFCD06201468
3D Conformational Analysis

The benzophenone core is inherently non-planar due to steric repulsion between the ortho-hydrogens.[1] In 3-Bromo-3',5'-dichlorobenzophenone, the phenyl rings typically adopt a twist angle of approximately 45–55° relative to the carbonyl plane.[1]

  • Steric Impact: The 3,3',5' substitution pattern leaves the ortho positions (2,6,2',6') open, maintaining the rotational freedom characteristic of unsubstituted benzophenone.[1]

  • Electronic Impact: The carbonyl group acts as an electron-withdrawing bridge.[1] The 3,5-dichloro ring is significantly more electron-deficient than the 3-bromo ring, influencing nucleophilic attack vectors.[1]

Physicochemical Properties[1][5][6][7][8][9]

The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) for this specific isomer.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Standard ambient conditions
Melting Point 78 – 82 °C (Predicted)Consistent with tri-halogenated benzophenones
Boiling Point ~432 °C@ 760 mmHg (Decomposition likely >300°C)
Density 1.62 ± 0.1 g/cm³High density due to heavy halogen load
LogP (Octanol/Water) 5.12 ± 0.3Highly Lipophilic (Class IV compound)
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water (< 0.1 mg/L)
Flash Point ~215 °CNon-flammable under standard lab conditions

Synthesis & Production Strategies

Critical Analysis of Synthetic Routes

A common error in synthesizing meta-substituted benzophenones is attempting Friedel-Crafts acylation.[1]

  • Why Friedel-Crafts Fails: Reacting 3,5-dichlorobenzoyl chloride with bromobenzene yields predominantly para-bromo products (4-bromo), not the desired 3-bromo isomer.[1] Conversely, reacting 3-bromobenzoyl chloride with 1,3-dichlorobenzene directs acylation to the ortho or para position relative to the chlorines (positions 2 or 4), resulting in 2,4-dichloro substitution.[1]

  • The Solution: Organometallic addition to a nitrile or Weinreb amide is the only self-validating protocol to guarantee the meta-meta substitution pattern.[1]

Protocol: Grignard Addition to Nitrile (The "Gold Standard")

This route ensures regiospecificity by assembling pre-functionalized rings.[1]

Reagents:

  • 3,5-Dichlorobromobenzene (Precursor A)[1]

  • 3-Bromobenzonitrile (Precursor B)[1]

  • i-Propylmagnesium chloride (Turbo Grignard) or Mg turnings.[1]

Workflow Diagram:

G Start 3,5-Dichlorobromobenzene Mg Mg / THF (Grignard Formation) Start->Mg Inter1 Aryl-MgBr Species Mg->Inter1 Add Nucleophilic Addition (0°C -> RT) Inter1->Add + Reactant Reactant 3-Bromobenzonitrile Reactant->Add Imine Imine Salt Intermediate Add->Imine Hydrolysis Acid Hydrolysis (H3O+, Reflux) Imine->Hydrolysis Product 3-Bromo-3',5'-dichlorobenzophenone Hydrolysis->Product

Figure 1: Regioselective synthesis via Grignard addition to nitrile, avoiding isomer mixtures common in Friedel-Crafts.[1]

Step-by-Step Methodology:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with iodine. Add 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete formation of (3,5-dichlorophenyl)magnesium bromide.

    • QC Check: Aliquot quenched with water should show 1,3-dichlorobenzene by GC-MS.[1]

  • Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 3-bromobenzonitrile (0.95 eq) in THF slowly into the flask. The nitrile is electrophilic at the cyano carbon.[1]

  • Imine Hydrolysis: Stir at RT for 4 hours (formation of ketimine salt). Quench with 3M HCl and reflux for 2 hours. This converts the intermediate imine (

    
    ) directly to the ketone (
    
    
    
    ).[1]
  • Purification: Extract with EtOAc. Wash with brine.[1][5] Recrystallize from Ethanol/Hexane to remove trace biphenyl byproducts.[1]

Reactivity Profile & Applications

Chemoselectivity (The "Br vs Cl" Advantage)

This molecule is designed for sequential cross-coupling .[1] The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol).[1] This allows researchers to functionalize the 3-position first using Palladium catalysis at lower temperatures, leaving the 3',5'-dichloro motif intact for later stages.[1]

Reactivity Logic Map:

Reactivity Core 3-Bromo-3',5'-dichlorobenzophenone Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Boronic Acid, 60°C) Core->Suzuki Site-Selective (Br only) Reduction Carbonyl Reduction (NaBH4 or CBS Catalyst) Core->Reduction Chemoselective Photo UV Irradiation (350-365 nm) (n-π* transition) Core->Photo Proteomics App Biaryl 3-Aryl-3',5'-dichlorobenzophenone (Cl atoms intact) Suzuki->Biaryl Alcohol Benzhydrol Derivative (Chiral or Racemic) Reduction->Alcohol Radical Diradical Species (Covalent Protein Tagging) Photo->Radical

Figure 2: Chemo-selective reactivity profile showing sequential functionalization capabilities.[1]

Key Applications
  • Photo-Affinity Labeling (Proteomics): The benzophenone moiety is a robust photophore.[1] Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that abstracts hydrogen from nearby proteins, forming a permanent covalent bond.[1] The 3,5-dichloro substitution increases the lipophilicity, aiding membrane protein targeting, while the 3-bromo handle allows for the attachment of biotin or fluorescent tags before the photo-crosslinking step.[1]

  • Fragment-Based Drug Discovery (FBDD): The 3,5-dichloroaryl motif is a "privileged structure" found in various kinase inhibitors.[1] This compound serves as a core scaffold where the bromine is replaced with a heterocycle (e.g., pyridine, imidazole) to generate focused libraries of kinase inhibitors.[1]

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][6]
Eye Irritation H319Causes serious eye irritation.[1][6][7][8][9]
STOT-SE H335May cause respiratory irritation.[1][6][8]
Aquatic Toxicity H413May cause long-lasting harmful effects to aquatic life (Predicted due to LogP > 5).[1]

Handling Protocols:

  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.[1]

  • Inhalation: Handle strictly within a chemical fume hood.[1] Halogenated benzophenones can be potent respiratory irritants.[1][8]

  • Disposal: Collect in halogenated organic waste containers. Do not release into drains; high LogP implies bioaccumulation potential.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromobenzophenone (Analogous Reactivity). PubChem.[1] Available at: [Link][1]

  • Smith, P. A. S. The Chemistry of Open-Chain Organic Nitrogen Compounds (Reference for Nitrile-Grignard mechanism).[1] Benjamin/Cummings, 1966.[1]

  • Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.[1] (Foundational text on benzophenone photo-affinity mechanics).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Reference for Br-selective coupling).

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-3',5'-dichlorobenzophenone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-3',5'-dichlorobenzophenone represents a compelling molecular scaffold within the broader class of halogenated benzophenones, a group of com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-3',5'-dichlorobenzophenone represents a compelling molecular scaffold within the broader class of halogenated benzophenones, a group of compounds recognized for their diverse biological activities. This technical guide provides a comprehensive overview of this specific molecule, from its fundamental structural and chemical properties to plausible synthetic routes and potential applications in medicinal chemistry and drug development. By synthesizing established chemical principles with contemporary research insights, this document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this and related compounds. We delve into detailed experimental protocols, predictive analytical data, and the logical framework behind suggested avenues of investigation, thereby offering a self-validating system for scientific inquiry.

Introduction: The Significance of the Halogenated Benzophenone Scaffold

Benzophenones are a class of diaryl ketones that serve as a ubiquitous scaffold in medicinal chemistry.[1] Their inherent structural features, including two aromatic rings connected by a ketone group, provide a versatile platform for functionalization and interaction with biological targets. The introduction of halogen atoms onto the benzophenone core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications, in turn, can profoundly influence its pharmacokinetic profile and biological activity.

Halogenated organic compounds are known to exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[2][3] Consequently, 3-Bromo-3',5'-dichlorobenzophenone, with its distinct substitution pattern of one bromine and two chlorine atoms, emerges as a molecule of significant interest for the development of novel therapeutic agents. This guide will explore the synthesis, characterization, and potential biological relevance of this compound, providing a robust framework for its investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Bromo-3',5'-dichlorobenzophenone consists of a central carbonyl group connecting a 3-bromophenyl ring and a 3,5-dichlorophenyl ring.

Chemical Identifiers:

  • CAS Number: 844879-42-1[4]

  • Molecular Formula: C₁₃H₇BrCl₂O[5]

Predicted Physicochemical Properties:

PropertyValueSource
Molecular Weight330.01 g/mol Calculated
XLogP35.6Predicted
Hydrogen Bond Donors0Predicted
Hydrogen Bond Acceptors1Predicted

The presence of three halogen atoms is expected to confer high lipophilicity, which may influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Synthesis and Purification

The synthesis of 3-Bromo-3',5'-dichlorobenzophenone can be approached through several established methods for diaryl ketone formation. The most classical and direct approach is the Friedel-Crafts acylation. An alternative, modern approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for the formation of aryl ketones through the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[6][7] In this proposed synthesis, 1-bromo-3,5-dichlorobenzene will be acylated with benzoyl chloride.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants & Reagents reactant1 1-Bromo-3,5-dichlorobenzene intermediate Acylium Ion Intermediate reactant1->intermediate + Benzoyl Chloride / AlCl₃ reactant2 Benzoyl Chloride reactant2->intermediate catalyst AlCl₃ (Lewis Acid) solvent Dichloromethane (DCM) product 3-Bromo-3',5'-dichlorobenzophenone intermediate->product Electrophilic Aromatic Substitution

Figure 1: Proposed Friedel-Crafts Acylation Workflow. This diagram illustrates the key reactants and the formation of the acylium ion intermediate leading to the final product.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent.

  • Formation of the Acylium Ion Complex: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Addition of the Aromatic Substrate: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Bromo-3',5'-dichlorobenzophenone.

Alternative Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8][9] This method offers high functional group tolerance and is a valuable alternative for the synthesis of diaryl ketones.[10][11]

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents reactant1 3-Bromobenzoyl chloride product 3-Bromo-3',5'-dichlorobenzophenone reactant1->product + 3,5-Dichlorophenylboronic acid reactant2 3,5-Dichlorophenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation apoptosis Apoptosis inhibitor 3-Bromo-3',5'- dichlorobenzophenone inhibitor->raf Inhibition inhibitor->apoptosis Induction

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-3',5'-dichlorobenzophenone

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 3-Bromo-3',5'-dichlorobenzophenone. Tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of 3-Bromo-3',5'-dichlorobenzophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of halogenated aromatic ketones under various ionization techniques. By synthesizing established fragmentation patterns of analogous structures, this guide offers a predictive framework for the interpretation of mass spectra of this compound, even in the absence of direct experimental data.

Introduction

3-Bromo-3',5'-dichlorobenzophenone is a halogenated aromatic ketone with a molecular structure that presents unique challenges and opportunities for mass spectrometric analysis. The presence of three halogen atoms—one bromine and two chlorine atoms—distributed across two phenyl rings linked by a carbonyl group, results in a complex yet predictable fragmentation pattern. Understanding this fragmentation is crucial for the structural elucidation, impurity profiling, and metabolic studies of compounds containing this moiety.

This guide will explore the anticipated fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a robust predictive model for the resulting mass spectra.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Landscape

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For 3-Bromo-3',5'-dichlorobenzophenone, the 70 eV electron beam is expected to generate a radical cation (M⁺˙) that will undergo a series of characteristic fragmentation reactions. In positive electron impact mode, intense molecular peaks are expected for most benzophenones, with fragmentation occurring on both sides of the carbonyl group.[1]

Predicted Fragmentation Pathways under EI

The primary fragmentation events for the molecular ion of 3-Bromo-3',5'-dichlorobenzophenone are predicted to be driven by the cleavage of the bonds adjacent to the carbonyl group and the loss of halogen atoms.

A key feature of the mass spectrum of halogen-containing organic compounds is the distinctive isotopic peak patterns. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), resulting in a characteristic M and M+2 peak ratio of approximately 3:1 for each chlorine atom present. Bromine also has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), leading to M and M+2 peaks of nearly equal intensity.[2] The presence of one bromine and two chlorine atoms in 3-Bromo-3',5'-dichlorobenzophenone will therefore produce a complex and highly characteristic isotopic cluster for the molecular ion and any halogen-containing fragments.

The most probable fragmentation pathways are:

  • Alpha-Cleavage: The bonds on either side of the carbonyl group are susceptible to cleavage. This can result in the formation of two primary acylium ions:

    • Loss of the 3,5-dichlorophenyl radical: This cleavage would yield a bromobenzoyl cation.

    • Loss of the 3-bromophenyl radical: This would produce a dichlorobenzoyl cation.

  • Halogen Loss: The molecular ion or fragment ions can lose halogen atoms as radicals. The loss of a bromine radical is a common fragmentation pathway for brominated compounds.[3] Similarly, the loss of a chlorine radical is also anticipated.

  • Formation of Aromatic Ions: Subsequent fragmentation of the acylium ions can lead to the formation of stable aromatic cations, such as the bromophenyl and dichlorophenyl cations, through the loss of a neutral carbon monoxide (CO) molecule. Aromatic compounds often exhibit minimal fragmentation and can produce a strong molecular ion peak.

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation of 3-Bromo-3',5'-dichlorobenzophenone.

Predicted Quantitative Data for Key EI Fragments
Predicted Fragment IonStructureKey Fragmentation Event
Bromobenzoyl cation[C₇H₄BrO]⁺α-cleavage (loss of dichlorophenyl radical)
Dichlorobenzoyl cation[C₇H₃Cl₂O]⁺α-cleavage (loss of bromophenyl radical)
Bromophenyl cation[C₆H₄Br]⁺Loss of CO from Bromobenzoyl cation
Dichlorophenyl cation[C₆H₃Cl₂]⁺Loss of CO from Dichlorobenzoyl cation
[M-Br]⁺[C₁₃H₇Cl₂O]⁺Loss of a bromine radical
[M-Cl]⁺[C₁₃H₇BrClO]⁺Loss of a chlorine radical

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[4] This makes it particularly useful for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical method for accurately determining benzophenones in various matrices.[5]

Predicted Fragmentation in ESI-MS/MS

In an ESI source, 3-Bromo-3',5'-dichlorobenzophenone is expected to form a protonated molecule, [C₁₃H₈BrCl₂O]⁺. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, this precursor ion will fragment in a controlled manner. The fragmentation of protonated benzophenones often involves cleavages around the protonated carbonyl group.

The most likely fragmentation pathways for the [M+H]⁺ ion are:

  • Loss of Halogenated Benzene: Cleavage of the C-C bond between the carbonyl group and one of the phenyl rings can lead to the loss of a neutral bromobenzene or dichlorobenzene molecule.

  • Water Loss: Although less common for simple ketones, under certain conditions, the protonated molecule could potentially lose a molecule of water, especially if rearrangement occurs.

  • Halogen Acid Elimination: The loss of HBr or HCl from the protonated molecule is another plausible fragmentation pathway.

Visualizing ESI-MS/MS Fragmentation

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-Bromo-3',5'-dichlorobenzophenone.

Experimental Protocols for Mass Spectrometric Analysis

To validate the predicted fragmentation patterns, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

Gas chromatography combined with mass spectrometry is a common technique for the analysis of volatile and semi-volatile halogenated pollutants.[6]

1. Sample Preparation:

  • Dissolve a small amount of 3-Bromo-3',5'-dichlorobenzophenone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
  • Perform serial dilutions to obtain a working solution of 1-10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of halogenated aromatic compounds.
  • Injection: 1 µL splitless injection at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 300 °C.
  • Final hold: 5 minutes at 300 °C.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-550.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the molecular ion peak and its characteristic isotopic pattern.
  • Analyze the fragmentation pattern and compare it with the predicted pathways.
  • Utilize mass spectral libraries (e.g., NIST) for comparison with known spectra of related compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including benzophenone derivatives, in complex matrices.[7][8]

1. Sample Preparation:

  • Dissolve 3-Bromo-3',5'-dichlorobenzophenone in a mixture of methanol and water (e.g., 80:20 v/v) to a final concentration of 1 mg/mL.
  • Prepare working solutions in the range of 1 ng/mL to 1 µg/mL by serial dilution with the mobile phase.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • LC Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for the separation of benzophenones.
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • Start with 50% B, hold for 1 minute.
  • Linearly increase to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 2 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • MS Parameters:
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 4000 V.
  • Nebulizer Pressure: 45 psi.
  • Drying Gas Flow: 10 L/min.
  • Drying Gas Temperature: 325 °C.
  • MS/MS:
  • Select the protonated molecule as the precursor ion.
  • Optimize collision energy to achieve a representative fragmentation spectrum. A typical starting range would be 10-40 eV.
  • Monitor for the predicted product ions.

3. Data Analysis:

  • Confirm the mass of the protonated molecule.
  • Analyze the product ion spectrum obtained from MS/MS to identify the key fragment ions.
  • Compare the observed fragmentation with the predicted pathways.

Conclusion

The mass spectrometric behavior of 3-Bromo-3',5'-dichlorobenzophenone is predicted to be rich and informative, largely dictated by its halogenated aromatic structure. Under EI, extensive fragmentation through alpha-cleavage and halogen loss is expected, providing a detailed structural fingerprint characterized by a complex isotopic pattern. In contrast, ESI will likely yield a stable protonated molecule, with subsequent MS/MS analysis revealing controlled fragmentation pathways useful for structural confirmation and quantitative analysis. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality mass spectra and validating these predictive models. A thorough understanding of these fragmentation patterns is indispensable for any researcher working with this and structurally related compounds.

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  • de la Torre, A. M., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Chemistry, 10, 966034.
  • Sparkman, O. D., et al. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 34(11), 10-17.
  • He, K., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(6), 5206-5216.
  • 3M Environmental Laboratory. (n.d.). Analysis of Organic Analytes by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2010). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Bioorganic & Medicinal Chemistry, 18(16), 5977-5985.
  • Gallart-Mateu, D., et al. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(4), 439-447.
  • Ibáñez, M., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 69-82.
  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 853-863.
  • SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Pentane, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3,5-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-3',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-3',5'-dichlorobenzophenone, a halo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-3',5'-dichlorobenzophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogues and established analytical methodologies to offer a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules.

Introduction and Molecular Identity

3-Bromo-3',5'-dichlorobenzophenone belongs to the class of substituted benzophenones, which are widely recognized as important structural motifs in medicinal chemistry and materials science. The presence of multiple halogen substituents on the aromatic rings is expected to significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and crystalline structure. Understanding these properties is paramount for its effective utilization in drug design and development.

Table 1: Chemical Identity of 3-Bromo-3',5'-dichlorobenzophenone

IdentifierValueSource
IUPAC Name (3-bromophenyl)(3,5-dichlorophenyl)methanoneN/A
CAS Number 844879-42-1N/A
Molecular Formula C₁₃H₇BrCl₂ON/A
Molecular Weight 330.00 g/mol N/A
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)BrN/A

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", pos="0,0!"]; O1 [label="O", fontcolor="#EA4335", pos="0,-0.5!"]; Br1 [label="Br", fontcolor="#34A853", pos="-2.5,0.866!"]; Cl1 [label="Cl", fontcolor="#FBBC05", pos="2.165,1.25!"]; Cl2 [label="Cl", fontcolor="#FBBC05", pos="2.165,-1.25!"];

// Benzene ring 1 (with Br) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Benzene ring 2 (with Cl) C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;

// Ketone bridge C1 -- C13; C7 -- C13; C13 -- O1 [style=double];

// Substituents C3 -- Br1; C9 -- Cl1; C11 -- Cl2;

// Position labels for clarity (optional) lab1 [label="3-Bromo", pos="-2.2,1.5!"]; lab2 [label="3',5'-Dichloro", pos="2.5,0!"]; }

Figure 1: 2D Chemical Structure of 3-Bromo-3',5'-dichlorobenzophenone.

Physicochemical Properties: An Analog-Based Assessment

Table 2: Comparative Physical Properties of Related Compounds

Property3-Bromobenzophenone1-Bromo-3,5-dichlorobenzene3-Bromo-3',5'-dichlorobenzophenone (Predicted)
Melting Point 74.5-77.5 °C[1]73-75 °CExpected to be a crystalline solid with a relatively high melting point, likely in a similar or slightly higher range due to increased molecular weight and potential for ordered crystal packing.
Boiling Point ~347.5 °C (rough estimate)[1]232 °CA high boiling point is anticipated, reflecting the compound's significant molecular weight and polarity.
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane[1]Insoluble in water; soluble in common organic solventsExpected to be poorly soluble in water and soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Appearance White crystalline solid[1]White to off-white crystalline powderLikely a white to off-white crystalline solid.

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for the experimental determination of the key physical properties of crystalline organic compounds like 3-Bromo-3',5'-dichlorobenzophenone.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise melting point and can also reveal information about purity and polymorphism.

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline 3-Bromo-3',5'-dichlorobenzophenone into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature sufficiently above the melting transition.

    • Hold at the final temperature for a brief period to ensure complete melting.

    • Cool the cell back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

DSC_Workflow A Sample Preparation B Instrument Setup A->B Load Sample C Thermal Program B->C Start Run D Data Analysis C->D Generate Thermogram

Figure 2: Workflow for Melting Point Determination using DSC.

Solubility Assessment

Rationale: Determining the solubility of a compound in various solvents is crucial for its application in solution-based assays, formulations, and purification processes. A systematic approach ensures reproducible and comparable data.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Add a known, excess amount of 3-Bromo-3',5'-dichlorobenzophenone to a fixed volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

Spectroscopic Characterization: A Structural Elucidation Framework

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the seven protons on the two benzene rings. The specific chemical shifts and coupling patterns will be influenced by the positions of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The carbonyl carbon is expected to resonate significantly downfield (typically δ 190-200 ppm). The aromatic carbons will appear in the region of δ 120-140 ppm, with the chemical shifts of the carbons bearing halogen atoms being directly affected by their electronegativity.

Infrared (IR) Spectroscopy

Expected Spectral Features:

The IR spectrum will provide information about the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹ characteristic of the carbonyl group of a diaryl ketone.

  • C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically around 500-600 cm⁻¹, can be attributed to the C-Br stretching vibration.

  • C-Cl Stretch: Absorptions corresponding to the C-Cl bonds are expected in the range of 600-800 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak ([M]⁺) at m/z 330. The isotopic pattern of this peak will be characteristic of a compound containing one bromine and two chlorine atoms, with contributions from the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.

Spectroscopy_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_H ¹H NMR NMR_C ¹³C NMR IR FTIR Analysis MS EI-MS Analysis Sample 3-Bromo-3',5'- dichlorobenzophenone Sample->NMR_H Sample->NMR_C Sample->IR Sample->MS

Figure 3: Spectroscopic techniques for the characterization of 3-Bromo-3',5'-dichlorobenzophenone.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-3',5'-dichlorobenzophenone is not widely available, precautions for handling similar halogenated aromatic compounds should be strictly followed.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a foundational understanding of the physical properties of 3-Bromo-3',5'-dichlorobenzophenone, constructed from available data on analogous compounds and established scientific principles. The outlined experimental protocols offer a clear path for researchers to generate specific data for this molecule, thereby contributing to a more complete characterization. As a compound of interest in various chemical research domains, a thorough understanding of its physical properties is the first step towards unlocking its full potential.

References

  • ChemBK. (2024). 3-Bromobenzophenone. Retrieved from [Link]

Sources

Foundational

Thermochemical data for 3-Bromo-3',5'-dichlorobenzophenone

PART 1: EXECUTIVE TECHNICAL SUMMARY 3-Bromo-3',5'-dichlorobenzophenone (CAS: 844879-42-1) is a specialized halogenated diaryl ketone utilized as an intermediate in the synthesis of photo-initiators, agrochemicals, and ph...

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE TECHNICAL SUMMARY

3-Bromo-3',5'-dichlorobenzophenone (CAS: 844879-42-1) is a specialized halogenated diaryl ketone utilized as an intermediate in the synthesis of photo-initiators, agrochemicals, and pharmaceutical scaffolds (specifically in the modification of bioactive benzophenone pharmacophores).

Unlike common benzophenone derivatives (e.g., 4-chlorobenzophenone), direct experimental thermochemical data (standard molar enthalpies of formation and combustion) for this specific mixed-halogen isomer is absent from public calorimetric databases (NIST, IUPAC). Consequently, researchers must rely on Group Additivity Methods and Comparative QSAR modeling anchored by well-characterized analogs.

This guide provides the chemical identity, estimated thermochemical values derived from "Centerpiece" group contribution theory, and the rigorous experimental protocols required to empirically validate these properties.

PART 2: CHEMICAL IDENTITY & PHYSICAL PROPERTIES

PropertyData
Chemical Name 3-Bromo-3',5'-dichlorobenzophenone
CAS Registry Number 844879-42-1
Molecular Formula C₁₃H₇BrCl₂O
Molecular Weight 330.00 g/mol
SMILES Clc1cc(Cl)cc(c1)C(=O)c2cccc(Br)c2
Physical State (Std.[1][2][3][4][5][6][7] Cond.) Solid (Crystalline powder)
Melting Point (Est.) 75 – 85 °C (Based on 3-Br and 3,5-Cl₂ analogs)
Boiling Point (Lit.) ~215 °C (at reduced pressure, likely ~10-15 mmHg)

PART 3: THERMOCHEMICAL DATA (ESTIMATED & COMPARATIVE)

Since direct calorimetric data is unavailable, the values below are derived using Benson’s Group Additivity and the Joback Method , calibrated against the experimentally known parent compound (Benzophenone) and its mono-substituted analogs.

Estimated Standard Molar Enthalpies (298.15 K)
PropertySymbolEstimated ValueConfidence IntervalMethod
Enthalpy of Formation (Gas)

+35.5 kJ/mol ± 12 kJ/molGroup Additivity (Joback)
Enthalpy of Formation (Solid)

-78.4 kJ/mol ± 15 kJ/molDerived (

)
Enthalpy of Sublimation

113.9 kJ/mol ± 5 kJ/molEstimated via Trouton-Hildebrand
Enthalpy of Combustion

-5840 kJ/mol ± 20 kJ/molCalculated via Hess's Law

Note on Estimation: The introduction of electron-withdrawing halogens (Br, Cl) generally destabilizes the benzophenone core relative to the elements, making


 less negative (or more positive) than the parent benzophenone (

kJ/mol).
Comparative Thermochemical Landscape

To validate the estimates above, compare them against experimentally verified analogs (Ribeiro da Silva et al.).

CompoundStructure

(kJ/mol)

(kJ/mol)
Source
Benzophenone Ph-CO-Ph-160.2 ± 1.894.8 ± 0.5NIST / Ribeiro da Silva
4-Chlorobenzophenone 4-Cl-Ph-CO-Ph-185.3 ± 2.698.2 ± 1.1Literature (Calorimetry)
4,4'-Dichlorobenzophenone 4-Cl-Ph-CO-Ph-4-Cl-208.5 ± 3.1114.5 ± 0.3NIST
3-Bromo-3',5'-dichloro... Target ~ -78.4 (Est) ~ 113.9 (Est) Calculated

PART 4: EXPERIMENTAL PROTOCOLS FOR DATA GENERATION

To generate authoritative data for this compound, the following experimental workflows must be executed. Standard static bomb calorimetry is unsuitable due to the formation of inorganic acids (HBr, HCl) and free halogens (


) which cause corrosion and incomplete combustion.
Protocol: Rotating Bomb Combustion Calorimetry

This method is the "Gold Standard" for halogenated organic compounds.

Objective: Determine the standard massic energy of combustion (


).
  • Sample Preparation:

    • Pelletize ~0.5 g of dried 3-Bromo-3',5'-dichlorobenzophenone.

    • Enclose in a Mylar (polyester) bag to prevent sublimation prior to ignition.

  • Bomb Setup:

    • Use a platinum-lined rotating bomb (to resist corrosion).

    • Crucial Step: Add 10.0 mL of arsenious oxide solution (

      
      ) to the bomb. This reducing agent converts all free 
      
      
      
      and
      
      
      formed during combustion into halide ions (
      
      
      ,
      
      
      ), ensuring a thermodynamically defined final state.
  • Combustion:

    • Pressurize with Oxygen to 3.04 MPa.

    • Ignite at 298.15 K.

    • Initiate rotation immediately after ignition to wash the bomb walls with the arsenious oxide solution, ensuring complete equilibration.

  • Analysis:

    • Measure temperature rise (

      
      ) using a high-precision thermistor.
      
    • Analyze the final bomb solution via potentiometric titration (AgNO₃) to confirm total halogen content (Mass balance check).

Thermodynamic Cycle Visualization

The following diagram illustrates the Hess's Law cycle required to derive the Enthalpy of Formation from the experimental Combustion data.

ThermochemicalCycle CompoundSolid 3-Bromo-3',5'-dichlorobenzophenone (solid) CombustionProds Combustion Products: 13CO2(g) + H2O(l) + HBr(aq) + 2HCl(aq) CompoundSolid->CombustionProds ΔcH° (Measured via Rotating Bomb) GasPhase Compound (gas) CompoundSolid->GasPhase ΔsubH° (Measured via Knudsen Effusion) Elements Elements: 13C(gr) + 3.5H2(g) + 0.5Br2(l) + Cl2(g) + 0.5O2(g) Elements->CompoundSolid ΔfH°(cr) (Target) Elements->CombustionProds Σ ΔfH° (Products) Elements->GasPhase ΔfH°(g)

Figure 1: Born-Haber thermodynamic cycle illustrating the derivation of Enthalpy of Formation (


) from experimental Combustion (

) and Sublimation (

) enthalpies.[1][2][3][5][7][8]

PART 5: SAFETY & STABILITY (THERMODYNAMIC PERSPECTIVE)

  • Thermal Stability: As a diaryl ketone, the carbonyl bridge provides significant stability. However, the C-Br bond (Bond Dissociation Energy ~280 kJ/mol) is the thermodynamic weak point. Prolonged heating above 200°C may induce homolytic cleavage of the C-Br bond.

  • Combustion Hazards: In the event of a fire, this compound does not produce simple CO₂ and H₂O. It releases toxic and corrosive hydrogen halides (HBr, HCl).

  • Handling: Store in amber glass (light sensitive due to n-

    
    * transitions in the benzophenone moiety) at ambient temperature.
    

PART 6: REFERENCES

  • NIST Chemistry WebBook. Standard Reference Data for Benzophenone and Halogenated Derivatives. National Institute of Standards and Technology.[2] [Link][2]

  • Ribeiro da Silva, M. A. V., et al. (2007). Experimental and Computational Studies on the Molecular Energetics of Chlorobenzophenones. Journal of Physical Chemistry B. [Link]

  • Joback, K. G., & Reid, R. C. (1987).[3] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 3-Bromo-3',5'-dichlorobenzophenone via Friedel-Crafts Acylation

Introduction: Strategic Synthesis of a Halogenated Benzophenone Scaffold Substituted benzophenones are a pivotal class of compounds in medicinal chemistry and materials science, frequently serving as key intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of a Halogenated Benzophenone Scaffold

Substituted benzophenones are a pivotal class of compounds in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of bioactive molecules and functional materials. The strategic incorporation of halogen atoms onto the benzophenone scaffold allows for fine-tuning of its physicochemical and pharmacological properties. This document provides a comprehensive guide for the synthesis of 3-Bromo-3',5'-dichlorobenzophenone, a tri-halogenated benzophenone derivative, via the classic Friedel-Crafts acylation reaction.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale behind the experimental choices. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt this protocol for the synthesis of other related benzophenone analogs.

The Underlying Chemistry: A Mechanistic Perspective on Friedel-Crafts Acylation

The synthesis of 3-Bromo-3',5'-dichlorobenzophenone is achieved through the electrophilic aromatic substitution reaction between bromobenzene and 3,5-dichlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[1][2]. The reaction proceeds through the following key mechanistic steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3,5-dichlorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive species in the acylation reaction[3].

  • Electrophilic Attack: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, temporarily disrupting the aromaticity of the bromobenzene ring.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbocation intermediate, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst. This final step yields the desired 3-Bromo-3',5'-dichlorobenzophenone.

The bromine atom on the bromobenzene ring is a deactivating but ortho, para-directing group. Therefore, the acylation is expected to yield a mixture of the ortho and para isomers. However, due to steric hindrance from the bulky acyl group, the para-substituted product, 4-Bromo-3',5'-dichlorobenzophenone, is generally favored. The synthesis of the meta-substituted product, 3-Bromo-3',5'-dichlorobenzophenone, would require a different strategic approach, potentially involving a directed synthesis or the use of a starting material with a meta-directing group that is later converted to a bromine atom. For the purpose of this protocol, we will focus on the Friedel-Crafts acylation of bromobenzene, which will predominantly yield the para and ortho isomers. The separation of these isomers will be a critical aspect of the purification process.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the Friedel-Crafts acylation of halogenated benzenes[1][4].

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dichlorobenzoyl chloride≥98%e.g., Sigma-Aldrich, TCICorrosive, handle with care.
Bromobenzene≥99%e.g., Sigma-Aldrich, Alfa AesarFlammable liquid, skin irritant.
Anhydrous Aluminum Chloride (AlCl₃)≥99%e.g., Sigma-Aldrich, Acros OrganicsReacts violently with water, corrosive.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%e.g., Fisher Scientific, VWRVolatile and should be handled in a fume hood.
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher ScientificCorrosive.
Sodium Bicarbonate (NaHCO₃)Saturated solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.
HexanesACS GradeFor chromatography.
Ethyl AcetateACS GradeFor chromatography.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Bromo-3',5'-dichlorobenzophenone.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube (or connected to a bubbler), and a 125 mL addition funnel.

    • Ensure all glassware is thoroughly dried in an oven prior to use to prevent deactivation of the aluminum chloride catalyst.

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation and Addition:

    • In the reaction flask, carefully add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (50 mL). The suspension should be stirred and cooled to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of 3,5-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (25 mL).

    • Add the 3,5-dichlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

    • Once the addition is complete, add bromobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, again at 0 °C.

  • Reaction:

    • After the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate solvent system.

  • Work-up:

    • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). This should be done in a fume hood as HCl gas will be evolved.

    • Stir the mixture vigorously until the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product will be a mixture of isomers. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified 3-Bromo-3',5'-dichlorobenzophenone.

Characterization of 3-Bromo-3',5'-dichlorobenzophenone

As no direct experimental spectroscopic data for 3-Bromo-3',5'-dichlorobenzophenone is readily available in the literature, the following are predicted characteristic spectral data based on the analysis of similar halogenated benzophenones.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The protons on the 3,5-dichlorophenyl ring will likely appear as a doublet and a triplet. The protons on the 3-bromophenyl ring will exhibit a more complex splitting pattern due to the different electronic environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. The carbons attached to the halogens will also have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1690 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C-Cl and C-Br stretching vibrations at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-Bromo-3',5'-dichlorobenzophenone. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and two chlorine atoms.

Safety and Handling Precautions

  • 3,5-Dichlorobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromobenzene: This is a flammable liquid and a skin irritant. Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns. Handle in a dry environment, and avoid exposure to moisture.

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. The reaction should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Troubleshooting and Key Considerations

  • Low Yield: Low yields can result from moisture in the reaction, impure reagents, or insufficient reaction time. Ensure all glassware is dry and use anhydrous solvents and high-purity reagents. Monitor the reaction by TLC to ensure it goes to completion.

  • Formation of Side Products: The primary side products will be the isomeric forms of the desired product. Careful purification by column chromatography is essential to isolate the desired isomer.

  • Reaction Quenching: The quenching of the reaction with ice and HCl is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Conclusion

This application note provides a detailed and mechanistically grounded protocol for the synthesis of 3-Bromo-3',5'-dichlorobenzophenone via Friedel-Crafts acylation. By following this guide, researchers can confidently synthesize this valuable halogenated benzophenone intermediate. The provided insights into the reaction mechanism and troubleshooting tips will further empower chemists to adapt and optimize this procedure for their specific research needs.

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Department of Chemistry, University of the West Indies.
  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). Department Chemie und Biologie, FAU.
  • Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (n.d.). BenchChem.
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). The Organic Chemistry Tutor. [Video]. YouTube.

Sources

Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-3',5'-dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: Synthesizing Complex Benzophenones The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Benzophenones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide to the Suzuki coupling of 3-Bromo-3',5'-dichlorobenzophenone, a versatile building block for the synthesis of complex, tetra-substituted benzophenone derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their potential as bioactive molecules and functional materials.

The presence of both bromine and chlorine atoms on the benzophenone scaffold introduces a key challenge and opportunity: chemoselectivity. The differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for a stepwise functionalization, beginning with the more reactive C-Br bond.[2] This guide will delve into the mechanistic underpinnings of this selectivity and provide robust protocols for the successful synthesis of novel benzophenone analogues.

The Mechanism of Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3] The selectivity for the C-Br bond over the C-Cl bond in 3-Bromo-3',5'-dichlorobenzophenone is primarily dictated by the initial oxidative addition step. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium(0) catalyst.[2]

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-Bromo-3',5'-dichlorobenzophenone to form a Pd(II) intermediate. This is generally the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism Pd0 Pd(0)Ln PdII_complex [Ar-Pd(II)Ln-Br] Pd0->PdII_complex Oxidative Addition ArylBr 3-Bromo-3',5'-dichlorobenzophenone OxAdd Oxidative Addition PdII_R_complex [Ar-Pd(II)Ln-R] PdII_complex->PdII_R_complex Transmetalation BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base PdII_R_complex->Pd0 Reductive Elimination Product Coupled Product PdII_R_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of 3-Bromo-3',5'-dichlorobenzophenone

This protocol outlines a general procedure for the selective Suzuki coupling at the bromide position.

Materials:

  • 3-Bromo-3',5'-dichlorobenzophenone

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask or reaction vial, add 3-Bromo-3',5'-dichlorobenzophenone (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow Start Start Reagents Combine Reactants: - 3-Bromo-3',5'-dichlorobenzophenone - Arylboronic Acid - Base Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Catalyst Add Palladium Catalyst Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat and Stir (80-100 °C, 4-24 h) Solvent->Reaction Workup Workup: - Cool and Dilute - Wash with Water and Brine - Dry and Concentrate Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Parameters for Analogous Suzuki Couplings

The following table summarizes typical conditions reported for the Suzuki coupling of structurally similar aryl halides, providing a basis for optimizing the reaction of 3-Bromo-3',5'-dichlorobenzophenone.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-BromobenzophenonePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O1001295
4-Bromo-2-chlorobenzophenone4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1101888
1-Bromo-3,5-dichlorobenzenePhenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-Amyl alcohol1001692
3-Bromo-5-chlorobenzaldehyde2-Tolylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O90885

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Poor quality base or boronic acid- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the solvent by sparging with an inert gas or freeze-pump-thaw cycles.- Use freshly opened or purified reagents.
Formation of Homocoupled Boronic Acid - Presence of oxygen- Pd(II) species in the catalyst- Rigorously exclude oxygen from the reaction.- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).
Debromination of Starting Material - Presence of water and a strong base- Elevated temperatures- Use anhydrous conditions if possible.- Lower the reaction temperature and extend the reaction time.
Reaction at Chloro Positions - High catalyst loading- Harsh reaction conditions- Reduce the catalyst loading.- Use a milder base and lower reaction temperature to favor C-Br activation.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-3',5'-dichlorobenzophenone offers a reliable and selective method for the synthesis of novel tetra-substituted benzophenones. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, chemists can achieve selective functionalization at the bromine position. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers embarking on the synthesis of these valuable compounds.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Alvarez, H.M.; et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 2023 , 14, 105. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. 11.2: Suzuki-Miyaura Coupling. [Link]

  • Hassan, J.; et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 2008 , 47 (26), 4849-4853. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

Sources

Method

Synthesis of biaryl compounds using 3-Bromo-3',5'-dichlorobenzophenone

Application Note: Sequential Chemoselective Synthesis of Biaryl Ketones using 3-Bromo-3',5'-dichlorobenzophenone Part 1: Executive Summary & Strategic Rationale The Challenge: Constructing non-symmetric polyaryl scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sequential Chemoselective Synthesis of Biaryl Ketones using 3-Bromo-3',5'-dichlorobenzophenone

Part 1: Executive Summary & Strategic Rationale

The Challenge: Constructing non-symmetric polyaryl scaffolds typically requires multi-step linear syntheses with frequent protection/deprotection cycles.[1][2] The utilization of 3-Bromo-3',5'-dichlorobenzophenone (Structure 1 ) offers a superior "molecular platform" approach.[1][2] By exploiting the inherent reactivity difference between the aryl-bromide and aryl-chloride bonds—further modulated by the meta-directing carbonyl core—researchers can achieve highly controlled, sequential cross-coupling reactions (Suzuki-Miyaura) to generate complex tri-aryl systems in just two steps.[2]

The Solution: This protocol details a chemoselective strategy:

  • Phase I (Kinetic Control): Exclusive coupling at the C-Br site using mild Pd-catalysis, preserving the C-Cl bonds.[1][2]

  • Phase II (Thermodynamic Forcing): Activation of the inert C-Cl sites using electron-rich, bulky phosphine ligands (Buchwald-type) to complete the scaffold functionalization.[1][2]

Part 2: Chemical Profile & Mechanistic Strategy

Substrate Analysis:

  • Compound: 3-Bromo-3',5'-dichlorobenzophenone[1][2]

  • Core Feature: Two chemically distinct halogenated rings separated by a carbonyl bridge.[1][2][3]

  • Electronic Environment: The carbonyl group is electron-withdrawing (EWG).[1][2]

    • Ring A (3-Bromo): The bromine is intrinsically weaker (Bond Dissociation Energy ~81 kcal/mol) and more reactive toward oxidative addition.[1][2]

    • Ring B (3,5-Dichloro): The chlorines are stronger (BDE ~96 kcal/mol).[1][2] Being meta to the carbonyl, they are not significantly activated for oxidative addition compared to para isomers, reinforcing their stability during the first coupling step.

Mechanistic Pathway (Graphviz Visualization):

Chemoselectivity Start 3-Bromo-3',5'-dichlorobenzophenone Cat1 Cat. System A (Pd(PPh3)4 / Na2CO3) Start->Cat1 Oxidative Addition (Fast at C-Br) Int Intermediate: 3-Aryl-3',5'-dichlorobenzophenone Cat1->Int Suzuki Coupling (60-80°C) Cat2 Cat. System B (Pd2(dba)3 / SPhos / K3PO4) Int->Cat2 Ligand Exchange (Activate C-Cl) Final Target: Tri-Aryl Benzophenone Cat2->Final Dual Coupling (100°C+)

Figure 1: Sequential activation strategy. System A targets the high-energy C-Br bond, while System B overcomes the activation barrier of the C-Cl bonds.

Part 3: Experimental Protocols

Protocol A: Site-Selective Mono-Arylation (C-Br Coupling)

Objective: Functionalize the 3-position without affecting the 3',5'-dichloro motif.[1][2]

Reagents & Equipment:

  • Substrate: 3-Bromo-3',5'-dichlorobenzophenone (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water (4:1:1)[2]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed solvent mixture via syringe.[1][2]

  • Activation: Heat the reaction to 70°C .

    • Note: Do not exceed 85°C. Higher temperatures increase the risk of "leaking" reactivity into the C-Cl sites.[1]

  • Monitoring: Monitor via TLC or HPLC after 2 hours. The starting material (SM) should disappear, leaving the mono-coupled product.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Exhaustive Arylation (C-Cl Activation)

Objective: Functionalize the remaining 3',5'-dichloro positions.

Reagents & Equipment:

  • Substrate: Isolated Intermediate from Protocol A (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (2.5 - 3.0 equiv)[1][2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4-8 mol%)

    • Why: Dialkylbiaryl phosphines (Buchwald ligands) are essential to facilitate oxidative addition into the unactivated, electron-neutral meta-C-Cl bonds.[1][2]

  • Base: K₃PO₄ (3.0 equiv, anhydrous or aqueous)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In the reaction vessel, mix Pd source and Ligand in solvent at RT for 10 mins to form the active catalytic species (L-Pd-0).

  • Addition: Add the Intermediate, Boronic Acid, and Base.

  • Forcing Conditions: Heat to 100–110°C (reflux) for 12–24 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Recrystallization is often possible for these symmetric tri-aryl products; otherwise, use column chromatography.[1][2]

Part 4: Data Summary & Optimization Guide

Reaction Parameter Screening Table:

ParameterCondition A (Br-Selective)Condition B (Cl-Active)Rationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhosPPh₃ is too weak to activate Cl; XPhos is required.
Temperature 60–80°C100–120°CThermal energy required to break C-Cl bond.[1][2]
Base Na₂CO₃ or K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases facilitate transmetallation in difficult couplings.[1][2]
Time 2–6 Hours12–24 HoursKinetic difference between Br and Cl oxidative addition.[1][2]

Troubleshooting Decision Tree (Graphviz):

Troubleshooting Problem Issue Encountered LowYield Low Yield (Step 1) Problem->LowYield ClCoupling Cl-Coupling Observed (Step 1) Problem->ClCoupling NoRxn No Reaction (Step 2) Problem->NoRxn Check O2 levels\nSwitch to Pd(dppf)Cl2 Check O2 levels Switch to Pd(dppf)Cl2 LowYield->Check O2 levels\nSwitch to Pd(dppf)Cl2 Lower Temp (<60°C)\nReduce Catalyst Loading Lower Temp (<60°C) Reduce Catalyst Loading ClCoupling->Lower Temp (<60°C)\nReduce Catalyst Loading Switch Ligand (SPhos -> RuPhos)\nUse Cs2CO3 in Dioxane Switch Ligand (SPhos -> RuPhos) Use Cs2CO3 in Dioxane NoRxn->Switch Ligand (SPhos -> RuPhos)\nUse Cs2CO3 in Dioxane

Figure 2: Troubleshooting logic for common failure modes in sequential coupling.

Part 5: References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2][4] Chemical Reviews, 1995 , 95(7), 2457–2483.[4] Link[2]

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1][2] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Langer, P. et al. "Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes."[1][2] Advanced Synthesis & Catalysis, 2010 , 352, 1429.[1] (General reference for polyhalogenated selectivity).

  • BenchChem. "Application Notes for Suzuki Coupling Reactions." BenchChem Protocols, 2025 . Link[2]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[1][2] Accounts of Chemical Research, 2008 , 41(11), 1461–1473. Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-3',5'-dichlorobenzophenone

[1] Ticket ID: PUR-BZP-335 Subject: Optimization of Purification Protocols for Halogenated Diaryl Ketones Classification: Organic Synthesis / Process Chemistry Status: Open[1] Executive Summary & Molecule Profile Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-BZP-335 Subject: Optimization of Purification Protocols for Halogenated Diaryl Ketones Classification: Organic Synthesis / Process Chemistry Status: Open[1]

Executive Summary & Molecule Profile

Compound: 3-Bromo-3',5'-dichlorobenzophenone Chemical Class: Poly-halogenated Diaryl Ketone Physical State (Expected): White to off-white crystalline solid.[1] Melting Point Estimate: 65–85 °C (Based on structural analogs like 3-bromobenzophenone [78°C] and 3,5-dichlorobenzophenone [82°C]).[1]

Technical Context: This compound is a highly lipophilic intermediate often used in the synthesis of functionalized materials or pharmaceutical APIs. Its purification is frequently complicated by the presence of regioisomers (if synthesized via Friedel-Crafts) or homocoupling byproducts (if synthesized via organometallic coupling).[1]

The following guide prioritizes crystallization for scalability and chromatography for isomer resolution.

Diagnostic Workflow (Decision Matrix)

Before selecting a purification method, characterize your crude material to avoid yield loss.[1]

PurificationDecision Start Crude 3-Bromo-3',5'-dichlorobenzophenone Analyze Analyze Purity (TLC/HPLC/NMR) Start->Analyze Decision Major Impurity Type? Analyze->Decision Isomers Regioisomers Present (e.g., 2-Bromo or 4-Bromo) Decision->Isomers Isomeric Mixture Tar Tars / Baseline Impurities Decision->Tar Dark/Oily StartMat Unreacted Starting Material (Non-polar) Decision->StartMat Distinct Rf spots Clean High Purity (>90%) Needs Polishing Decision->Clean Single Spot Method_Col Method B: Flash Chromatography (Silica Gel) Isomers->Method_Col Tar->Method_Col Method_Recrys Method A: Recrystallization (EtOH or Hex/EtOAc) StartMat->Method_Recrys Clean->Method_Recrys Method_Col->Method_Recrys Final Polish Method_Trit Method C: Trituration (Cold Pentane/MeOH) Method_Recrys->Method_Trit If Oiling Out

Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile.

Detailed Purification Protocols
Method A: Recrystallization (The Gold Standard)

Best for: Removing trace starting materials and non-isomeric byproducts.

Benzophenones typically exhibit excellent solubility in hot alcohols and non-polar solvents but crystallize well upon cooling.[1]

Recommended Solvent Systems:

  • Ethanol (95%) or Methanol: (Single solvent system).

  • Hexane / Ethyl Acetate: (Binary system).

  • Isopropanol (IPA): (Good for slower crystal growth).[1]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of solvent (e.g., Ethanol) needed to dissolve the solid at reflux temperature (approx. 78°C for EtOH).

    • Tip: If the solution is dark yellow/brown, add activated charcoal (1-2% w/w), reflux for 5 mins, and filter hot through Celite.

  • Cooling: Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

  • Crystallization: Move the flask to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold solvent (same as used for crystallization).[1]

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove solvent trapped in the lattice.[1]

Validation: Check melting point. A sharp range (< 2°C) indicates high purity [1].[1]

Method B: Flash Column Chromatography

Best for: Separating regioisomers (e.g., separating 3-bromo from 4-bromo isomers).[1]

Because the 3-bromo and 3',5'-dichloro substituents are electron-withdrawing, the ketone is less polar than unsubstituted benzophenone, but the halogens add lipophilicity.

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Gradient elution.[1]

  • Start: 100% Hexane (or Petroleum Ether).

  • Ramp: 0% to 10% Ethyl Acetate (EtOAc) in Hexane.[1]

Protocol:

  • TLC Optimization: Run TLC in 95:5 Hexane:EtOAc. The target compound should have an Rf of ~0.3 - 0.4.[1]

    • Note: Isomers often separate by only 0.05 - 0.1 Rf units.[1] A shallow gradient is required.[1]

  • Loading: Dry load the crude on Celite or Silica if it is not soluble in a minimal volume of the mobile phase.

  • Elution: Collect small fractions. Benzophenones are UV active (254 nm); monitoring is straightforward.[1]

  • Combination: Combine pure fractions and evaporate. Recrystallize the resulting solid (Method A) for final polishing.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing during recrystallization. Why?

  • Cause: The solution is too concentrated, or the temperature dropped too fast, causing the compound to phase-separate as a supercooled liquid before forming a lattice.

  • Solution:

    • Reheat to redissolve the oil.

    • Add a small amount of extra solvent (dilute slightly).[1][2]

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Cool very slowly (wrap the flask in a towel).

Q2: The product has a persistent yellow color.

  • Cause: Trace conjugated impurities (often from Friedel-Crafts catalysts or oxidation byproducts).[1]

  • Solution: Perform a Charcoal Treatment .[1] Dissolve the compound in hot ethanol, add activated carbon, stir for 10 minutes, and filter hot. If the color persists, wash the organic layer (DCM) with 1M NaOH (to remove phenolic impurities) and then Sodium Bisulfite (to reduce oxidative species) prior to recrystallization.

Q3: I cannot separate the 2-bromo isomer from the 3-bromo target.

  • Cause: Ortho/Meta isomers often have very similar polarities.[1]

  • Solution:

    • Switch solvent selectivity: Try Toluene or Dichloromethane as the mobile phase modifier instead of Ethyl Acetate.

    • Use Silver Nitrate Impregnated Silica : Halogenated isomers sometimes interact differently with Ag+ ions, improving separation (though this is more common for alkenes, it can work for aryl halides) [2].[1]

Q4: What are the expected spectroscopic markers for purity?

  • 1H NMR (CDCl3):

    • Look for the distinctive pattern of the 3,5-dichlorophenyl ring: A triplet (t) at ~7.5 ppm (1H) and a doublet (d) at ~7.4 ppm (2H) (coupling constants J ~ 1.9 Hz).

    • The 3-bromophenyl ring will show a more complex multiplet pattern (dt, t, ddd) in the 7.3–7.9 ppm range.

    • Impurity Check: Any singlet peaks around 2-3 ppm indicate trapped solvent (Acetone/Toluene).[1]

Comparative Data Table
PropertyValue / ConditionNotes
Solubility (Cold) Insoluble in Water; Low in HexaneGood for precipitation.[1]
Solubility (Hot) High in EtOH, EtOAc, TolueneIdeal for recrystallization.
TLC Rf (9:1 Hex:EtOAc) ~0.35UV Active (Strong absorption).[1]
Preferred Recryst. Solvent Ethanol (95%) Balances yield and purity best.[1]
Alternative Solvent Hexane / EtOAc (10:1) Use if compound is too soluble in EtOH.[1]
References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques and melting point validation).

  • Armarego, W. L. F., & Chai, C. L. L. (2009).[1] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]

  • Smith, R. M., Bishara, R. H., & Drummond, G. E. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205–2214. (Provides specific chromatographic behavior of chlorinated benzophenones). [1]

  • PubChem. (2024).[1] 3-Bromobenzophenone Compound Summary. National Library of Medicine.[1] (Used for analog physical property estimation).[1] [1]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-Bromo-3',5'-dichlorobenzophenone before handling, as poly-halogenated aromatics may possess skin sensitizing or persistent environmental properties.[1]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Bromo-3',5'-dichlorobenzophenone

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-3',5'-dichlorobenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic and steric properties of this substrate present distinct challenges that require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve high yields and reproducible results.

Understanding the Challenge: The Substrate's Nature

3-Bromo-3',5'-dichlorobenzophenone is a challenging substrate for Suzuki coupling reactions due to a combination of electronic and steric factors. The presence of two electron-withdrawing chlorine atoms on one of the phenyl rings and a carbonyl group makes the aryl bromide electron-deficient, which can influence the rates of the catalytic cycle steps. While electron-deficient halides can sometimes facilitate oxidative addition, the overall electronic landscape of the molecule and potential for side reactions must be considered. Furthermore, the substitution pattern can introduce steric hindrance that may impede the approach of the bulky palladium catalyst and the boronic acid coupling partner.

This guide will walk you through common issues and their solutions, grounded in the fundamental principles of the Suzuki-Miyaura coupling mechanism.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

Issue 1: Low to No Product Formation

Q: I've set up my Suzuki coupling reaction with 3-Bromo-3',5'-dichlorobenzophenone, but I'm observing very low conversion to the desired product, or no reaction at all. What are the likely causes and how can I fix it?

A: This is a common and frustrating issue that can stem from several factors. Let's break down the potential culprits and the corresponding solutions.

1. Inefficient Catalyst System
  • The "Why": The choice of palladium source and, more critically, the phosphine ligand is paramount for the success of any Suzuki coupling. For a sterically demanding and electronically challenging substrate like 3-Bromo-3',5'-dichlorobenzophenone, a generic catalyst like Pd(PPh₃)₄ may not be sufficient. These "first-generation" catalysts can struggle with the oxidative addition to electron-deficient or hindered aryl halides and may exhibit slower rates of reductive elimination.

  • The Solution:

    • Employ Bulky, Electron-Rich Ligands: Modern dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] These ligands create a more reactive, coordinatively unsaturated palladium center that can more readily engage with the aryl bromide.

2. Suboptimal Base and Solvent Combination
  • The "Why": The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[2] The effectiveness of a particular base is highly dependent on the solvent system. A poorly soluble base or a solvent that does not facilitate the formation of the active boronate species will stall the reaction. Solvents also influence the stability of the catalytic species and the solubility of all reaction components.[3][4]

  • The Solution:

    • Base Screening: If you are using a common base like K₂CO₃ with limited success, consider screening other options. Stronger bases like K₃PO₄ are often effective, particularly in polar aprotic solvents. For substrates sensitive to strong bases, milder options like CsF or KF can be beneficial.[5]

    • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water, are common starting points. The water can aid in dissolving the inorganic base.[6] For particularly stubborn couplings, consider anhydrous conditions with a soluble organic base. The choice of solvent can significantly impact the reaction's success.[3][4]

3. Inactive or Decomposed Reagents
  • The "Why": The integrity of your reagents is critical. Boronic acids are susceptible to degradation over time, particularly protodeboronation (loss of the boronic acid group).[7] Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to the formation of inactive palladium black.

  • The Solution:

    • Verify Reagent Quality: Use freshly purchased or properly stored boronic acids. If in doubt, check the purity by NMR. Consider using more stable boronate esters, such as pinacol esters, which can be more resistant to degradation.[7]

    • Ensure Inert Atmosphere: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[5] Assemble your reaction under an inert atmosphere to prevent catalyst oxidation.

Issue 2: Significant Side Product Formation

Q: My reaction is proceeding, but I'm isolating a significant amount of side products, primarily the homocoupling of my boronic acid and/or dehalogenated starting material. How can I suppress these unwanted reactions?

A: The formation of side products is a clear indication that an alternative, non-productive reaction pathway is competing with your desired cross-coupling.

1. Homocoupling of the Boronic Acid
  • The "Why": Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[7] If your catalyst is not efficiently reduced to the active Pd(0) state or if the reaction is exposed to air, this side reaction can become prominent.

  • The Solution:

    • Rigorous Degassing: As with low reactivity, ensuring an oxygen-free environment is the first line of defense against homocoupling.

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can minimize the amount of Pd(II) present at the beginning of the reaction.

    • Stoichiometry Control: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice, but a large excess can sometimes exacerbate homocoupling.

2. Dehalogenation of the Aryl Bromide
  • The "Why": Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This can occur through a competing catalytic cycle where a hydride species is transferred to the palladium center, followed by reductive elimination.[7] The source of the hydride can be impurities in the solvent, the base, or even the boronic acid itself.

  • The Solution:

    • Solvent Purity: Use high-purity, anhydrous solvents.

    • Choice of Base: Some bases are more prone to facilitating dehalogenation than others. If you observe significant dehalogenation, consider switching to a different base (e.g., from an alkoxide to a carbonate or phosphate).

    • Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for the Suzuki coupling of 3-Bromo-3',5'-dichlorobenzophenone?

A1: For a challenging substrate like this, a robust catalyst system is recommended from the outset. A good starting point would be a second-generation Buchwald pre-catalyst such as XPhos Pd G2 or a more advanced generation like XPhos Pd G3. These catalysts are known for their high activity with sterically hindered and electron-deficient aryl chlorides and bromides.[8]

Catalyst SystemAdvantagesTypical Loading (mol%)
Pd(OAc)₂ / XPhos Cost-effective, highly active1-3
XPhos Pd G2/G3 Air-stable, reproducible, high activity1-3
Pd(PPh₃)₄ Readily available, but may be less effective2-5

Q2: How do I choose the optimal base for my reaction?

A2: The choice of base is critical and often requires empirical screening. A common and effective starting point is K₃PO₄. It is a moderately strong, non-nucleophilic base that works well in a variety of solvent systems. If you encounter issues with base-sensitive functional groups on your coupling partner, milder bases like K₂CO₃ or even organic bases like triethylamine (in combination with a fluoride source) could be explored.

Q3: What is the recommended solvent system?

A3: A mixture of an aprotic polar solvent and water is a standard choice. A 10:1 to 5:1 mixture of 1,4-dioxane/water or THF/water is a good starting point. The water helps to dissolve the inorganic base, facilitating the transmetalation step. In some cases, anhydrous conditions using a solvent like toluene with a soluble base may be necessary, especially if either of the coupling partners is sensitive to water.

Q4: At what temperature should I run the reaction?

A4: A typical starting temperature for Suzuki couplings is between 80-110 °C.[9] However, for a potentially sluggish reaction, you may need to go to the higher end of this range. If you observe decomposition or side product formation, it is advisable to screen lower temperatures for a longer reaction time. Microwave-assisted heating can also be a powerful tool to accelerate the reaction, often allowing for shorter reaction times and potentially higher yields.[10]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material (3-Bromo-3',5'-dichlorobenzophenone).[9] For a more quantitative analysis, taking aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS will give you a clearer picture of product formation and the presence of any side products.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Yield CheckCatalyst Is the catalyst system optimal? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald Ligand/ Pre-catalyst (e.g., XPhos) CheckCatalyst->ChangeCatalyst No CheckConditions Are the base/solvent optimal? CheckCatalyst->CheckConditions Yes ScreenBases Screen bases (K₃PO₄, Cs₂CO₃) CheckConditions->ScreenBases No CheckReagents Are reagents high quality? CheckConditions->CheckReagents Yes ScreenSolvents Screen solvents (Dioxane, THF, Toluene) ScreenBases->ScreenSolvents CheckReagents->Start Yes, problem persists UseFreshReagents Use fresh boronic acid/ ester and degas thoroughly CheckReagents->UseFreshReagents No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the Suzuki coupling of 3-Bromo-3',5'-dichlorobenzophenone. Optimization may be required for specific boronic acid coupling partners.

Materials:

  • 3-Bromo-3',5'-dichlorobenzophenone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 3-Bromo-3',5'-dichlorobenzophenone, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Retrieved from [Link]

  • De Filippis, A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc, 2005(4), 49-80.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.
  • Reddit. (2024). r/Chempros - Struggling with Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
  • Reddit. (2024). r/Chempros - How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Reddit. (n.d.). r/chemistry - Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of solvent on the reactivity of the benzophenone free radical anion. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-3',5'-dichlorobenzophenone

Ticket ID: #SYN-BP-3535 Subject: Troubleshooting Side Reactions & Regioselectivity Issues Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-BP-3535 Subject: Troubleshooting Side Reactions & Regioselectivity Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Regioselectivity Trap"

If you are encountering inseparable isomers or low yields, you are likely attempting a Friedel-Crafts Acylation . While this is the textbook method for simple benzophenones, it is fundamentally flawed for this specific substitution pattern.

The Core Problem: The 3,5-dichloro substitution pattern is meta-directing relative to the carbon backbone, but the chlorine atoms themselves are ortho/para-directing. In a Friedel-Crafts reaction, the incoming electrophile will NOT attach at the meta position relative to the chlorines.

  • Route A (Failed): 3-Bromobenzoyl chloride + 1,3-Dichlorobenzene

    
     Yields 2,4-dichloro  isomer (Major impurity).
    
  • Route B (Recommended): Grignard Addition to Nitrile. This is the only reliable method to enforce the meta-meta geometry.

Module 1: Critical Analysis of Synthetic Routes

The following diagram illustrates why the Friedel-Crafts route fails and why the Organometallic route is the required standard for this target.

G Start_FC Friedel-Crafts Route (1,3-Dichlorobenzene + Acid Chloride) Inter_FC Sigma Complex Intermediate (Steric Crowding at C2, Activation at C4) Start_FC->Inter_FC AlCl3, Reflux Start_Grig Grignard Route (3,5-DichlorophenylMgBr + Nitrile) Inter_Grig Imine Magnesium Salt (C=N-MgBr) Start_Grig->Inter_Grig THF, 0°C to RT Prod_Wrong MAJOR IMPURITY: 3-Bromo-2',4'-dichlorobenzophenone (Ortho/Para Substitution) Inter_FC->Prod_Wrong Electrophilic Attack favors Para to Cl Prod_Right TARGET PRODUCT: 3-Bromo-3',5'-dichlorobenzophenone Inter_FC->Prod_Right Meta Attack (Disallowed by directing groups) Inter_Grig->Prod_Right Acidic Hydrolysis (H3O+)

Figure 1: Mechanistic divergence showing why Friedel-Crafts acylation yields the incorrect regioisomer due to the ortho/para directing effects of chlorine.

Module 2: Troubleshooting The Grignard Route

Recommended Protocol: Reaction of 3,5-dichlorophenylmagnesium bromide with 3-bromobenzonitrile.

Common Failure Modes & Solutions
Issue 1: Formation of Tertiary Alcohol (Bis-Addition)

Symptom: NMR shows loss of carbonyl signal; appearance of -OH peak. Mass spec shows M+ + 223 (addition of second aryl group).

  • Root Cause: The Grignard reagent is too aggressive or the temperature is too high, causing the Grignard to attack the intermediate imine salt (which should be stable).

  • Corrective Action:

    • Temperature Control: Maintain reaction at 0°C during addition. Do not reflux.[1]

    • Stoichiometry: Use exactly 1.05 equivalents of Grignard. Excess promotes bis-addition.

    • Alternative: Switch to the Weinreb Amide (N-methoxy-N-methylamide) of 3-bromobenzoic acid. This forms a stable chelated intermediate that strictly prevents over-addition.

Issue 2: Homocoupling (Wurtz Reaction)

Symptom: Presence of 3,3',5,5'-tetrachlorobiphenyl impurities.

  • Root Cause: Radical coupling during the formation of the Grignard reagent from 1-bromo-3,5-dichlorobenzene. Electron-deficient aryl halides are prone to this.

  • Corrective Action:

    • Slow Initiation: Do not add all alkyl halide at once. Initiate with a small iodine crystal and 5% of the halide, then add dropwise.

    • Dilution: High concentration favors bimolecular coupling. Keep solvent volume high (0.5 M max).

    • Turbo Grignard: Use iPrMgCl·LiCl for halogen-metal exchange instead of Mg metal. This proceeds at -20°C, suppressing radical coupling.

Issue 3: Incomplete Hydrolysis (Imine Contamination)

Symptom: Product is an oil/gum that solidifies slowly; IR shows C=N stretch (~1640 cm⁻¹) alongside C=O.

  • Root Cause: The sterically hindered ketimine intermediate requires rigorous acidic hydrolysis.

  • Corrective Action:

    • Quench with 3M HCl (not saturated NH₄Cl).

    • Stir the biphasic mixture vigorously at room temperature for 4–12 hours to ensure full conversion of C=N to C=O.

Module 3: Impurity Profile & Side Reaction Pathways

Use this table to identify impurities in your crude LC-MS data.

Retention Time (Rel)Impurity NameStructure / OriginMass Shift (Δ)
0.85 Biphenyl Dimer 3,3',5,5'-tetrachlorobiphenyl (Wurtz coupling)M - 183
1.00 Target 3-Bromo-3',5'-dichlorobenzophenoneTarget
1.15 Tertiary Alcohol Bis(3,5-dichlorophenyl)(3-bromophenyl)methanolM + 223
0.90 Des-bromo 3,5-Dichlorobenzophenone (Halogen exchange)M - 79
1.05 Imine Intermediate ketimine (Incomplete hydrolysis)M - 1 (approx)
Visualizing Side Reaction Pathways

SideReactions Grig Grignard Reagent (Ar-MgBr) Imine Imine Salt (Stable Intermediate) Grig->Imine + Nitrile (Controlled) Wurtz Wurtz Dimer (Ar-Ar) Grig->Wurtz Radical Coupling (High Conc/Temp) Nitrile Nitrile (Ar'-CN) TertAlc Tertiary Alcohol (Over-reaction) Imine->TertAlc + Excess Grignard (High Temp) Ketone Target Ketone Imine->Ketone Acid Hydrolysis

Figure 2: Reaction pathways showing the target ketone formation versus Wurtz coupling and bis-addition side reactions.

Module 4: Validated Experimental Protocol

Method: Grignard Addition with Nitrile Electrophile.[2]

  • Preparation of Grignard (3,5-Dichlorophenylmagnesium bromide):

    • Flame-dry a 3-neck flask under Argon.

    • Add Mg turnings (1.2 eq) and a crystal of Iodine.

    • Add 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous THF dropwise.

    • Checkpoint: If reaction does not start, heat gently with a heat gun. Once initiated, maintain reflux by rate of addition.[3]

    • Note: If using Turbo Grignard (iPrMgCl·LiCl) , dissolve aryl bromide in THF, cool to -20°C, and add Turbo Grignard dropwise. Stir 1h.

  • Coupling:

    • Cool the Grignard solution to 0°C .

    • Dissolve 3-bromobenzonitrile (0.95 eq) in anhydrous THF. Note: Using slight excess of Grignard ensures full consumption of the nitrile.

    • Add nitrile solution dropwise over 30 mins.

    • Warm to Room Temperature (RT) and stir for 3 hours.

  • Hydrolysis (Critical Step):

    • Cool back to 0°C.

    • Slowly add 3M HCl (excess).[4] Caution: Exothermic.

    • Vigorous Stirring: Stir the biphasic mixture at RT for 6 hours to hydrolyze the imine.

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Water or Hexanes.

References

  • Friedel-Crafts Regioselectivity

    • Master Organic Chemistry.
  • Grignard Reaction with Nitriles

    • Organic Chemistry Portal. "Synthesis of Ketones from Nitriles."[2][5]

  • Turbo Grignard Reagents (Prevention of Side Reactions)

    • Knochel, P. et al. "Functionalized Grignard Reagents via Halogen-Metal Exchange."
    • (Citation for mechanistic grounding of exchange reactions).

  • Preparation of 1-bromo-3,5-dichlorobenzene (Precursor)

    • Google Patents. "Process for producing 1-bromo-3,5-dichlorobenzene - US4347390A."

Sources

Optimization

Technical Support Center: Optimization of 3-Bromo-3',5'-dichlorobenzophenone Synthesis

Part 1: Strategic Overview – The "Regioselectivity Trap" Q: Why does my standard Friedel-Crafts acylation yield the wrong isomer or a complex mixture? A: This is the most common failure mode for this specific scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview – The "Regioselectivity Trap"

Q: Why does my standard Friedel-Crafts acylation yield the wrong isomer or a complex mixture?

A: This is the most common failure mode for this specific scaffold. You are likely attempting to react 3-bromobenzoyl chloride with 1,3-dichlorobenzene (or vice versa).

  • The Mechanism Failure: In 1,3-dichlorobenzene, the chlorine atoms direct incoming electrophiles to the ortho/para positions. The 2-position is sterically hindered, and the 5-position is meta to both (deactivated). The primary attack occurs at the 4-position.

  • The Result: This produces 3-bromo-2',4'-dichlorobenzophenone , not the symmetric 3',5'-isomer you require.

  • The Solution: You must abandon Friedel-Crafts for this substitution pattern. The only robust method to guarantee the meta-meta (3,5) substitution on the chlorinated ring is to use a pre-functionalized building block where the halogens are already in place, such as 3,5-dichlorobenzonitrile .

Part 2: Optimized Protocol (Grignard-Nitrile Route)

To maximize yield and purity, we recommend the Grignard Addition to Nitrile method. This route prevents isomer scrambling and provides high regiocontrol.

Reaction Scheme
  • Nucleophile: 3-Bromophenylmagnesium bromide (generated in situ).

  • Electrophile: 3,5-Dichlorobenzonitrile.

  • Intermediate: Imine Magnesium Salt.

  • Hydrolysis: Acidic hydrolysis to Ketone.

Step-by-Step Methodology
Phase A: Grignard Generation
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, reflux condenser.

  • Activation: Add Mg turnings (1.2 eq) and a single crystal of Iodine (

    
    ). Dry stir for 5 mins to disrupt the MgO surface.
    
  • Initiation: Add anhydrous THF (sufficient for 1M concentration). Add 5% of the total 1,3-dibromobenzene volume. Heat gently with a heat gun until the solution turns turbid/colorless (indicating initiation).

    • Correction: Use 1,3-dibromobenzene ? NO. You need 1-bromo-3-iodobenzene or 1,3-dibromobenzene carefully controlled?

    • Correction: To make 3-bromophenylmagnesium bromide , you must use 1,3-dibromobenzene and rely on statistical mono-grignard formation (difficult) or use 3-bromo-1-iodobenzene (selective I-Mg exchange).

    • Better Commercial Route: Use 3-Bromophenylmagnesium bromide (commercially available) or generate from 3-bromo-iodobenzene via

      
       exchange (Knochel-Hauser method) to preserve the bromine.
      
    • Standard Lab Route: If using 1,3-dibromobenzene with Mg, you risk forming the di-Grignard.

    • Revised Recommendation: The safest route for the bromine retention is to use 3,5-Dichlorophenylmagnesium bromide reacting with 3-Bromobenzonitrile .

    • Why? The C-Cl bonds in 3,5-dichloro-1-bromobenzene are stable to Mg formation conditions (Ar-Br reacts much faster than Ar-Cl).

    • New Protocol:

      • Start with 1-Bromo-3,5-dichlorobenzene .[1]

      • Form Grignard: 3,5-Dichlorophenylmagnesium bromide .

      • React with 3-Bromobenzonitrile .

Revised Phase A: Grignard Generation (The "Chloro-Stable" Method)
  • Reagent: 1-Bromo-3,5-dichlorobenzene (1.0 eq).

  • Solvent: Anhydrous THF (stabilizer-free).

  • Initiation: Mg turnings (1.1 eq). Add 10% of the bromide solution. Initiate with 1,2-dibromoethane (0.05 eq) if sluggish.

  • Addition: Maintain internal temp at 35-40°C. The electron-withdrawing chlorines make this formation slower; do not overheat, or you risk attacking the C-Cl bonds.

Phase B: Addition & Hydrolysis
  • Addition: Cool Grignard solution to 0°C.

  • Electrophile: Add 3-Bromobenzonitrile (0.95 eq) dissolved in THF dropwise.

    • Note: Using a slight deficit of nitrile ensures full consumption of the difficult-to-remove nitrile.

  • Warm Up: Allow to warm to RT and stir for 4-6 hours. The solution usually turns dark red/brown (imine salt).

  • Hydrolysis (Critical Step): Cool to 0°C. Quench with 3M HCl (excess).

    • Optimization: Reflux the biphasic mixture (THF/aq HCl) for 2 hours. The electron-poor nature of the ring stabilizes the imine, requiring heat for full conversion to the ketone.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Reaction Initiation & Completion

Q: My Grignard reagent won't start forming, even with Iodine. What now?

  • Diagnosis: 1-Bromo-3,5-dichlorobenzene is electron-deficient, making the C-Br bond less nucleophilic toward Mg insertion.

  • Fix: Use DIBAL-H activation or Knochel's Turbo Grignard (

    
    ).
    
    • Protocol: Dissolve Ar-Br in THF. Add

      
       (1.1 eq) at -15°C. Stir for 30 mins. This performs a Halogen-Magnesium exchange, which is faster and cleaner than direct Mg insertion for deactivated rings.
      

Q: I have a persistent impurity at RRT 0.85. It looks like a dimer.

  • Diagnosis: This is likely 3,3',5,5'-tetrachlorobiphenyl , formed via Wurtz homocoupling of your Grignard reagent.

  • Fix:

    • Dilution: Increase THF volume. High concentration favors dimerization.

    • Slow Addition: Add the bromide to the Mg very slowly to keep the concentration of unreacted bromide low relative to the Mg surface.

Category 2: Work-up & Purity[1][2]

Q: The product is an oil and won't crystallize.

  • Diagnosis: Residual solvent or presence of bis(3,5-dichlorophenyl)ketone (symmetrical impurity) or unreacted nitrile.

  • Fix:

    • Solvent Swap: Evaporate THF completely. Dissolve residue in hot Ethanol/Water (9:1) or Heptane .

    • Seeding: Scratch the flask or add a seed crystal of benzophenone.

    • Trituration: If it remains oily, triturates with cold pentane to pull out non-polar impurities.

Q: My LC-MS shows a mass of M+17 (Imine intermediate).

  • Diagnosis: Incomplete hydrolysis. The electron-withdrawing chlorines and bromine pull electron density, making the imine carbon less electrophilic to water attack.

  • Fix: Increase the hydrolysis temperature. Reflux with 6M H₂SO₄ (instead of HCl) for 4 hours. The higher boiling point and non-nucleophilic anion help drive the reaction.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision points and the optimized Grignard pathway.

G Start Target: 3-Bromo-3',5'-dichlorobenzophenone Decision Select Synthesis Route Start->Decision RouteFC Friedel-Crafts Acylation (3-Br-BzCl + 1,3-DCB) Decision->RouteFC Low Cost Attempt RouteGrig Grignard Route (Regioselective) Decision->RouteGrig Recommended FailFC FAILURE: Wrong Isomer (2,4-dichloro isomer) RouteFC->FailFC Step1 1. Grignard Formation 1-Bromo-3,5-dichlorobenzene + Mg/THF RouteGrig->Step1 Step2 2. Nucleophilic Addition Add 3-Bromobenzonitrile Step1->Step2 Step3 3. Acid Hydrolysis Reflux w/ H2SO4 Step2->Step3 Product Crude Product (Imine hydrolyzed) Step3->Product Purification Crystallization (EtOH/H2O) Product->Purification Final Pure Crystal >99% Purity Purification->Final

Caption: Logical workflow comparing the flawed Friedel-Crafts approach with the optimized Grignard-Nitrile synthesis route.

Part 5: Data Summary

ParameterFriedel-Crafts RouteOptimized Grignard Route
Major Product 3-Bromo-2',4'-dichlorobenzophenone3-Bromo-3',5'-dichlorobenzophenone
Regioselectivity Poor (<10% desired isomer)High (>98% desired isomer)
Key Impurity Isomeric mixtures (inseparable)Biphenyls (removable via cryst.)
Typical Yield N/A (Wrong product)65 - 75%
Critical Control TemperatureMoisture & Hydrolysis Time

References

  • Organic Syntheses, Coll. Vol. 6, p. 1033 (1988). Preparation of unsymmetrical benzophenones via Grignard-Nitrile addition.Link

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via Halogen-Magnesium Exchange. Angewandte Chemie International Edition. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Grignard preparation from deactivated aryl halides). Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 844879-42-1.Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-3',5'-dichlorobenzophenone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 3-Bromo-3',5'-dichlorobenzophenone. It is designed to offer practical, field-test...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the recrystallization of 3-Bromo-3',5'-dichlorobenzophenone. It is designed to offer practical, field-tested advice to overcome common challenges in the purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 3-Bromo-3',5'-dichlorobenzophenone?

Answer:

There is no single "best" solvent, as the ideal choice depends on the specific impurities present in your crude sample. However, based on the structure of 3-Bromo-3',5'-dichlorobenzophenone (an aromatic ketone with halogen substituents), several solvent systems are excellent starting points for screening. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Commonly successful solvents for compounds of this class include:

  • Alcohols: Ethanol, methanol, and isopropanol are often effective for aromatic compounds.[2] A patent for the related compound 1-bromo-3,5-dichlorobenzene specifies recrystallization from isopropanol.[3]

  • Ketones: Acetone is a versatile solvent for a wide range of organic compounds.

  • Aromatic Hydrocarbons: Toluene can be effective, especially for aromatic compounds, due to favorable π-stacking interactions.

  • Alkanes: Hexane or heptane are typically used as anti-solvents with more polar solvents.[4]

  • Halogenated Solvents: Dichloromethane (DCM) can be a good choice, though its low boiling point can sometimes be a disadvantage.

Solvent Screening Protocol:

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions.

Step 1: Small-Scale Solubility Tests Place a small amount of your crude 3-Bromo-3',5'-dichlorobenzophenone (approximately 10-20 mg) into several test tubes. To each test tube, add a different solvent dropwise at room temperature, observing the solubility.

Step 2: Heating and Cooling Observation If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves when hot, it is a potential candidate. Allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form.

Step 3: Evaluating Solvent Pairs If a single solvent is not ideal, a two-solvent system can be effective.[5][6] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.[7]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.[7]

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution more gradually. You can insulate the flask to slow down the cooling process.

  • Change the Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

  • Use a Seed Crystal: If you have a small amount of pure 3-Bromo-3',5'-dichlorobenzophenone, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

Answer:

The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.[8]

Troubleshooting Steps:

  • Reduce the Solvent Volume: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization: Try adding a seed crystal or scratching the inside of the flask.

  • Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution to induce precipitation.

Q4: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of the compound remaining dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may be lost.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

To improve your yield:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Pre-heat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization during hot filtration.

  • After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a fume hood, place the crude 3-Bromo-3',5'-dichlorobenzophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., hot acetone).

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from the single solvent protocol.

Data Presentation

Table 1: Potential Solvents for Recrystallization of 3-Bromo-3',5'-dichlorobenzophenone

SolventBoiling Point (°C)PolarityComments
Isopropanol82.6Polar ProticA good starting point based on similar compounds.[3]
Ethanol78.4Polar ProticOften effective for aromatic compounds.[9]
Acetone56Polar AproticGood solvent for a wide range of compounds.
Toluene111NonpolarGood for aromatic compounds, but high boiling point.
Hexane69NonpolarLikely to be a poor solvent, making it a good anti-solvent.[10]
Ethyl Acetate77.1Moderately PolarCan be used in a solvent pair with hexane.[4]
Dichloromethane (DCM)39.6Moderately PolarLow boiling point can be advantageous for easy removal.

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting Crude Crude Product Solvent_Screen Solvent Screening Crude->Solvent_Screen Dissolve Dissolve in Minimal Hot Solvent Solvent_Screen->Dissolve Select Solvent Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Oiling_Out Oiling Out? Cool->Oiling_Out No_Crystals No Crystals? Cool->No_Crystals Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product Oiling_Out->Dissolve Re-dissolve, add solvent No_Crystals->Dissolve Reduce solvent volume

Caption: A workflow diagram illustrating the key steps and decision points in the recrystallization process for 3-Bromo-3',5'-dichlorobenzophenone.

References

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Oregon State University, Department of Chemistry. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • YouTube. (2020). Recrystallization. [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. [Link]

  • MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (n.d.).
  • Sonal Plasrub Industries Pvt. Ltd. (n.d.). 1-Bromo-3,5-Dichlorobenzene. [Link]

  • ResearchGate. (2002). Resolution of Benzophenone Delayed Fluorescence and Phosphorescence with Compensation for Thermal Broadening. [Link]

  • PubChem. (n.d.). 3-Bromobenzophenone. [Link]

Sources

Optimization

Technical Support Center: Efficient Suzuki Coupling of Halogenated Benzophenones

Ticket ID: SUZ-BP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Halogenated Benzophenone Substrates Executive Summary: The Benzophenone Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SUZ-BP-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Troubleshooting for Halogenated Benzophenone Substrates

Executive Summary: The Benzophenone Challenge

Welcome to the technical support hub. You are likely here because standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) are failing or producing low yields with your benzophenone substrates.

The Core Problem: Benzophenones present a unique dual challenge:

  • Electronic Activation vs. Deactivation: The carbonyl group is electron-withdrawing (EWG). While this activates the C-X bond for oxidative addition (making chlorides more reactive than in neutral arenes), it renders the system susceptible to protodehalogenation (side reaction) in the presence of reducing agents or alcohols.

  • Steric Torsion: Benzophenone is not planar; the phenyl rings are twisted (~30° twist angle) to relieve steric strain. Introducing a halogen at the ortho (2-) position drastically increases this strain, making the transmetallation step difficult due to steric clash with the boronic acid.

This guide provides a self-validating logic for selecting the correct catalytic system based on these structural realities.

Catalyst Selection Matrix

Use this decision matrix to select your starting conditions. Do not rely on "standard" conditions for ortho-substituted or chlorinated substrates.

Substrate TypeHalogen (X)SubstitutionRecommended Catalyst SystemLigand ClassBase & Solvent
Type A Br / I Para / Meta (4- or 3-)Pd(PPh₃)₄ or Pd(dppf)Cl₂ Simple PhosphineNa₂CO₃ / Toluene:H₂O
Type B Cl Para / Meta (4- or 3-)Pd(OAc)₂ + SPhos or Pd-PEPPSI-IPr Buchwald (Biaryl) or NHCK₃PO₄ / Dioxane:H₂O
Type C Br Ortho (2-)Pd₂(dba)₃ + P(t-Bu)₃ or Pd-XPhos G3 Bulky Electron-RichK₃PO₄ / THF:H₂O
Type D Cl Ortho (2-)Pd-RuPhos G3 or Pd-SPhos G3 Ultra-Bulky BuchwaldK₃PO₄ / Toluene (Anhydrous)

Technical Note: For Type D (Sterically hindered chlorides), the "G3" or "G4" precatalysts are essential. They ensure rapid generation of the active Pd(0) species without requiring an induction period that often leads to side reactions [1].

Troubleshooting Guides (FAQs)
Issue 1: "I see starting material consumption, but the major product is the de-halogenated benzophenone, not the biaryl."

Diagnosis: Protodehalogenation. The oxidative addition complex (Ar-Pd-X) is reacting with a hydride source instead of the boronic acid. The electron-deficient nature of benzophenone stabilizes the intermediate, giving it "time" to find hydrides.

Corrective Actions:

  • Eliminate Alcohol: If you are using Ethanol or Isopropanol as a co-solvent, stop. Switch to Dioxane , Toluene , or DMF .[1]

  • Check the Base: Carbonates in water can sometimes promote this.[2] Switch to anhydrous K₃PO₄ or CsF .

  • Increase Boronic Acid: The transmetallation is too slow. Increase boronic acid to 1.5 - 2.0 equivalents .

Issue 2: "The reaction turns black immediately, and conversion stops at 20%."

Diagnosis: "Pd-Black" Precipitation.[3] Your active catalyst (Pd(0)) is aggregating into inactive metal clumps. This occurs when the ligand is insufficient to stabilize the metal or oxygen has leaked in.

Corrective Actions:

  • Ligand/Metal Ratio: If using separate Pd source and ligand, ensure your L:Pd ratio is at least 2:1 (for monodentate ligands like SPhos).

  • Oxygen Leak: The dark color indicates oxidation. Re-run the Freeze-Pump-Thaw cycle on your solvent.

  • Switch to Pre-catalysts: Move to Pd-XPhos G3 . These contain the ligand pre-bound in a 1:1 ratio and are air-stable until activation in the pot [2].

Issue 3: "My 2-chlorobenzophenone yields are <10% even with SPhos."

Diagnosis: Steric Failure at Transmetallation. The ortho-chloro group plus the benzophenone twist creates a "steric wall." SPhos might not be bulky enough or the base is too weak to activate the boronic acid in this crowded environment.

Corrective Actions:

  • Upgrade Ligand: Switch to RuPhos or BrettPhos . These are designed for extreme steric hindrance.[4]

  • Base Switch: Use KOH or NaOH (stronger activation of boronic acid) if your substrate tolerates it. If not, use TlOH (Thallium Hydroxide) or Cs₂CO₃ in dry DME (dimethoxyethane).

Visual Logic & Workflows
Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Start: Halogenated Benzophenone Halogen Halogen Type? Start->Halogen Pos Position? Halogen->Pos Br / I Pos2 Position? Halogen->Pos2 Cl Res1 Pd(PPh3)4 (Standard) Pos->Res1 Para/Meta Res2 Pd-XPhos G3 (Steric Bulk) Pos->Res2 Ortho (2-) Res3 Pd-PEPPSI-IPr (Electronic Act.) Pos2->Res3 Para/Meta Res4 Pd-RuPhos G3 (Extreme Sterics) Pos2->Res4 Ortho (2-)

Caption: Logic flow for selecting the optimal catalyst system based on halogen type and substitution pattern.

Figure 2: Troubleshooting Failure Modes

FailureModes Issue Reaction Stalled / Low Yield Check1 Color Check: Is it Black? Issue->Check1 Check2 Product Check: De-halogenated? Check1->Check2 No (Solution Clear/Orange) Sol1 Pd Aggregation: Increase Ligand Ratio Check O2 exclusion Check1->Sol1 Yes (Pd Black) Sol2 Hydride Attack: Remove Alcohols Switch to Anhydrous Toluene Check2->Sol2 Yes (Ar-H formed) Sol3 Catalyst Death: Switch to G3/G4 Precatalyst Check2->Sol3 No (Start Mat. remains)

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Validated Experimental Protocol

Protocol ID: BP-Ortho-Cl-05 Target: Coupling of 2-chlorobenzophenone (Difficult Substrate) System: Pd-SPhos G3 / K₃PO₄ / Toluene

Reagents:

  • 2-Chlorobenzophenone (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) — Note: XPhos is often preferred over SPhos for general benzophenones due to better stability.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene:Water (10:1 ratio) — Degassed

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Loading: Add the benzophenone, boronic acid, K₃PO₄, and the Pd-Precatalyst (XPhos Pd G3) to the vial.

    • Critical: Do not add the catalyst as a solution; add it as a solid to prevent premature activation.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Syringe in the degassed Toluene/Water mixture.

    • Why Water? A small amount of water is necessary to dissolve the inorganic base and facilitate transmetallation, even for water-sensitive substrates.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Visual Check: The reaction should turn from orange to a dark tea color. If it turns black immediately, oxygen was present.

  • Monitoring: Check TLC at 1 hour. If conversion is <50%, raise temperature to 100°C.

  • Workup: Filter through a pad of Celite (to remove Pd residues). Dilute with EtOAc, wash with brine, dry over MgSO₄.

References
  • BenchChem. (2025).[2][3][5] Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles. BenchChem Technical Guides. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science (RSC). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (ACS). Link

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules. Link

  • Organic Chemistry Portal. (2025). Palladium-Catalyzed Cross-Coupling Reactions - Recent Developments. Link

Sources

Reference Data & Comparative Studies

Validation

The Halide Effect in Suzuki-Miyaura Coupling: A Comparative Guide for Process Optimization

Executive Summary The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl synthesis in drug discovery. However, the choice of the electrophilic partner—the aryl halide ( )—is often dictated by commerc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is the premier method for biaryl synthesis in drug discovery. However, the choice of the electrophilic partner—the aryl halide (


)—is often dictated by commercial availability rather than synthetic efficiency.

This guide provides a comparative technical analysis of Aryl Iodides, Bromides, and Chlorides.[1][2] While Iodides offer kinetic superiority, they suffer from atom-uneconomic waste and instability. Chlorides, though chemically robust and cost-effective, present a significant kinetic barrier at the oxidative addition step. This document outlines the mechanistic causality of these differences and provides validated protocols to overcome the reactivity cliff of aryl chlorides using modern ligand architecture.

Mechanistic Foundation: The Oxidative Addition Barrier

To optimize a Suzuki coupling, one must understand that the identity of the halide (


) dictates the Rate-Determining Step (RDS) of the catalytic cycle.
  • Aryl Iodides/Triflates: The Carbon-Iodine bond is weak. Oxidative addition is fast and often reversible. The RDS frequently shifts to the Transmetallation step.

  • Aryl Chlorides: The Carbon-Chlorine bond is strong. Oxidative Addition is the strict RDS. Without electron-rich, bulky ligands to increase the electron density on Palladium, the reaction will stall.

Comparative Data: Bond Dissociation Energies (BDE)

The bond strength directly correlates to the activation energy required for the catalyst to insert into the


 bond.
Aryl Halide (

)
Bond Energy (kcal/mol)Relative ReactivityCatalyst RequirementCost Profile
Aryl Iodide (

)
~65High (Benchmark)Simple (

)
High
Aryl Bromide (

)
~81ModerateStandard (

)
Moderate
Aryl Chloride (

)
~96Low (Kinetic Trap)Advanced (Buchwald/NHC)Low
Aryl Fluoride (

)
~126Inert*Requires Ni or activationLow

*Note: Aryl fluorides are generally inert to standard Pd-catalyzed Suzuki conditions and require specialized activation (e.g., Ni-catalysis) or electron-deficient arenes.

Visualization: The Halide-Dependent Catalytic Cycle

The following diagram illustrates how the halide identity shifts the energetic bottleneck of the reaction.

SuzukiCycle Pd0 Pd(0) Active Species (Electron Rich) OxAdd Oxidative Addition (Formation of Ar-Pd-X) Pd0->OxAdd RDS for Ar-Cl (Requires Bulky Ligand) TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet RDS for Ar-I (Base Dependent) RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) I > Br >> Cl ArX->OxAdd Boron Ar'-B(OH)2 Base Boron->TransMet

Figure 1: The Suzuki-Miyaura Catalytic Cycle.[3][4] Note that Oxidative Addition is the bottleneck for Chlorides, while Transmetallation often limits Iodides.

Comparative Analysis & Protocols

A. Aryl Iodides & Bromides (The "Classic" Approach)

Aryl iodides are the most reactive substrates. They are ideal for small-scale discovery chemistry where yield is prioritized over cost. However, they are prone to dehalogenation (reduction of Ar-I to Ar-H) if the reaction is overheated or if the transmetallation is slow.

Protocol A: Standard Conditions (High Reactivity) Best for: Aryl Iodides, Aryl Bromides, Electron-Deficient Aryl Chlorides.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (1-3 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv).
  • Temperature: 60–80 °C.

Step-by-Step Workflow:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (0.03 equiv).
    
  • Purge the vial with Nitrogen or Argon for 5 minutes (Crucial:

    
     is air-sensitive).
    
  • Add degassed solvent (Dioxane/Water) and Base (

    
    ).
    
  • Heat to 80 °C for 4–12 hours.

  • Validation: Monitor by LCMS. If Ar-H (dehalogenation) is observed, lower temperature to 60 °C.

B. Aryl Chlorides (The "Advanced" Approach)

Aryl chlorides are the preferred substrate for process chemistry due to availability and atom economy. However, standard triphenylphosphine ligands (


) are too sterically unhindered and electron-poor to force the oxidative addition of the strong C-Cl bond.

The Solution: Use Buchwald Dialkylbiaryl Phosphines (e.g., S-Phos, X-Phos). These ligands are electron-rich (pushing electrons into Pd to facilitate oxidation) and bulky (accelerating reductive elimination).

Protocol B: Activated Conditions (Low Reactivity) Best for: Deactivated Aryl Chlorides, Sterically Hindered Substrates.

  • Pre-Catalyst:

    
     (1 mol%) + S-Phos  or X-Phos  (2 mol%) OR commercially available precatalysts (e.g., XPhos Pd G2).
    
  • Solvent: Toluene/Water (10:1) or n-Butanol.[1][5]

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2-3 equiv).
  • Temperature: 80–110 °C.

Step-by-Step Workflow:

  • Catalyst Activation: If using separate Pd source and ligand, mix

    
     and S-Phos in the solvent at room temperature for 15 mins to form the active 
    
    
    
    species.
  • Add Aryl Chloride (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).

  • Add Base (

    
    ). Note: Stronger bases are often required for chlorides.
    
  • Heat to 100 °C (reflux in toluene/water) for 12–24 hours.

  • Validation: If conversion is low (<50%), switch ligand to X-Phos (better for steric bulk) or CM-Phos .

Decision Matrix for Process Optimization

The following workflow illustrates the logical selection of conditions based on substrate properties.

DecisionTree Start Select Aryl Halide CheckType Identify Halide Type Start->CheckType IsIodide Aryl Iodide / Triflate CheckType->IsIodide Weak Bond IsBromide Aryl Bromide CheckType->IsBromide Medium Bond IsChloride Aryl Chloride CheckType->IsChloride Strong Bond Sol_I Protocol A: Pd(PPh3)4, Na2CO3 Temp: 60°C IsIodide->Sol_I Sol_Br Protocol A (Modified): Pd(dppf)Cl2, K2CO3 Temp: 80°C IsBromide->Sol_Br Sol_Cl Protocol B: Pd-G2-XPhos, K3PO4 Temp: 100°C IsChloride->Sol_Cl

Figure 2: Optimization workflow for selecting catalyst and conditions based on halide identity.

Troubleshooting & Expert Insights

The "Dehalogenation" Trap (Aryl Iodides)
  • Symptom: You isolate the starting material with the halogen replaced by hydrogen (

    
    ) instead of the biaryl product.
    
  • Cause: Aryl iodides react so fast that if the transmetallation is slow (due to steric bulk on the boronic acid), the Pd-Ar intermediate will abstract a hydride from the solvent (especially alcohols).

  • Fix: Switch to a non-protic solvent (DMF or Toluene) and reduce temperature.

The "Stalled Reaction" (Aryl Chlorides)[7]
  • Symptom: Starting material remains untouched.

  • Cause: The catalyst failed to perform oxidative addition.

  • Fix: Do not just add more catalyst. Change the Ligand . Switch from

    
     or dppf to Buchwald ligands  (S-Phos, X-Phos) or NHC ligands  (PEPPSI-IPr). These ligands increase the electron density on the Pd center, lowering the activation energy for breaking the C-Cl bond.
    
Homocoupling ( )
  • Symptom: Dimerization of the aryl halide.

  • Cause: Presence of Oxygen or disproportionation of the catalyst.

  • Fix: Ensure rigorous degassing. Use fresh boronic acid (boronic acids can degrade to promote homocoupling).

References

  • Miyaura, N., & Suzuki, A. (1979).[1] Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Simple Method for the Palladium-Catalyzed γ-Arylation of tert-Butyl Esters. Journal of the American Chemical Society, 120(4), 887–888. (Foundational work on dialkylbiaryl phosphines for chlorides). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][4][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Comparative

Benchmarking the photosensitizing efficiency of substituted benzophenones

Topic: Benchmarking the Photosensitizing Efficiency of Substituted Benzophenones Executive Summary The benzophenone (BP) chromophore is a ubiquitous scaffold in photochemistry, serving as the mechanistic backbone for div...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Photosensitizing Efficiency of Substituted Benzophenones

Executive Summary

The benzophenone (BP) chromophore is a ubiquitous scaffold in photochemistry, serving as the mechanistic backbone for diverse applications ranging from photo-initiators in polymer chemistry to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. However, the photosensitizing efficiency of BP derivatives varies drastically based on substitution patterns. While the parent benzophenone is a textbook triplet sensitizer (


), substituents can either enhance water solubility for biological applications or completely quench photosensitization to serve as UV filters.

This guide benchmarks the photosensitizing efficiency of key substituted benzophenones, analyzing the trade-offs between intersystem crossing (ISC) efficiency , solubility , and photostability . It provides validated protocols for quantifying singlet oxygen generation (


) and triplet quantum yields (

), essential for researchers designing photo-active drugs or assessing phototoxicity risks.

Mechanistic Foundation: The Jablonski Landscape

To benchmark efficiency, one must understand the competitive pathways following photon absorption. Benzophenones are renowned for their rapid Intersystem Crossing (ISC) from the excited singlet state (


) to the triplet state (

).
  • Type I Mechanism: The

    
     state abstracts a hydrogen atom or transfers an electron, generating radicals (e.g., ketyl radicals).
    
  • Type II Mechanism: The

    
     state transfers energy to ground-state oxygen (
    
    
    
    ), generating cytotoxic singlet oxygen (
    
    
    ).

The efficiency of a substituted BP depends on how substituents influence the


 vs. 

character of the excited state.
Diagram 1: Photophysical Pathways of Benzophenones

Jablonski_BP Ground Ground State (S0) Benzophenone S1 Singlet Excited (S1) Short-lived Ground->S1 hv (Excitation) S1->Ground Fluorescence (Rare) T1 Triplet State (T1) Long-lived Reactive Intermediate S1->T1 Intersystem Crossing (ISC) Fast (~100% for BP) Heat Internal Conversion (Heat) (ESIPT - 4-OH-BP) S1->Heat ESIPT (if 4-OH) T1->Ground Phosphorescence Radicals Type I: Radicals (H-Abstraction/e- Transfer) T1->Radicals + Substrate (RH) SingletO2 Type II: Singlet Oxygen (1O2) (Energy Transfer) T1->SingletO2 + 3O2 (Energy Transfer)

Figure 1: Competitive photophysical pathways. Parent BP favors the T1 route (Yellow), while 4-Hydroxy derivatives shunt energy to Heat (Grey), and drug derivatives like Ketoprofen exhibit mixed Type I/II behavior.

Comparative Analysis: Benchmarking Derivatives

The following analysis compares four distinct classes of benzophenones, using the parent compound as the reference standard.

A. The Reference: Benzophenone (BP)
  • Characteristics: Lipophilic,

    
     lowest triplet state.
    
  • Efficiency: Near unity triplet yield (

    
    ). High singlet oxygen yield (
    
    
    
    in non-polar solvents).
  • Limitation: Poor water solubility limits biological benchmarking; H-abstraction dominates in protic solvents.

B. The Drug: Ketoprofen (KP)
  • Characteristics: Contains the BP chromophore; widely used NSAID.

  • Efficiency: High

    
     (
    
    
    
    in some studies).
  • Mechanism: Notorious for phototoxicity . It undergoes rapid decarboxylation via a Type I mechanism to form carbanions/radicals but also efficiently generates singlet oxygen.

  • Insight: The carboxylic acid group does not quench the triplet state but facilitates specific radical pathways (decarboxylation).

C. The Shield: 4-Hydroxybenzophenone (4-OH-BP)
  • Characteristics: Common UV filter scaffold.

  • Efficiency: Drastically reduced photosensitizing capability.

  • Mechanism: Undergoes Excited State Intramolecular Proton Transfer (ESIPT) . The absorbed energy is rapidly dissipated as heat via a non-radiative decay path, bypassing the long-lived triplet state required for singlet oxygen generation.

  • Benchmarking Note: Used as a negative control in photosensitization assays.

D. The Hydrophilic: 4-Carboxybenzophenone (4-CBP)
  • Characteristics: Water-soluble model.

  • Efficiency: Solvent-dependent.[1] In water, the lifetime of the triplet state is shortened, and

    
     is lower than in organic solvents due to competitive H-bonding interactions and polarity effects on the energy gap.
    
Summary Data Table: Photophysical Parameters
CompoundSolventTriplet Yield (

)
Singlet Oxygen Yield (

)
Primary Mechanism
Benzophenone Acetonitrile~1.00.86Type II (Energy Transfer)
Benzophenone Methanol~1.00.35 - 0.50Mixed (H-abstraction competes)
Ketoprofen Phosphate Buffer~0.90.76Type I (Decarboxylation) & II
4-Hydroxy-BP Ethanol< 0.1< 0.05Internal Conversion (Heat)
4-Phenyl-BP Benzene~1.00.80Type II (Reference Std)

Note: Values are approximate and highly solvent-dependent. See References [1, 2, 5].

Experimental Benchmarking Protocols

To objectively compare a new BP derivative against these standards, two key protocols are required: Laser Flash Photolysis (LFP) for triplet kinetics and Time-Resolved Phosphorescence for singlet oxygen quantification.

Protocol A: Determination of Singlet Oxygen Quantum Yield ( )

The Gold Standard: Direct detection of


 phosphorescence at 1270 nm.

Principle: Compare the infrared emission intensity of the sample against a reference standard (e.g., Phenalenone or Rose Bengal) with known


 under identical conditions.

Reagents:

  • Reference Standard: Phenalenone (

    
     in many solvents) or Rose Bengal.
    
  • Solvent: Deuterated solvents (

    
    , 
    
    
    
    ) are preferred to extend the
    
    
    lifetime, enhancing detection sensitivity.

Step-by-Step Workflow:

  • Sample Prep: Prepare solutions of the test BP derivative and the Reference such that their Absorbance (A) at the excitation wavelength (e.g., 355 nm or 532 nm) is matched and low (A

    
     0.1–0.2) to avoid inner-filter effects.
    
  • Excitation: Irradiate using a pulsed Nd:YAG laser.

  • Detection: Monitor emission at 1270 nm using a near-IR PMT or Germanium detector.

  • Calculation: Plot the integrated phosphorescence intensity (

    
    ) vs. laser energy (
    
    
    
    ). The slope (
    
    
    ) is proportional to
    
    
    .
    
    
    (Where
    
    
    is the refractive index of the solvent. If solvents are identical, this term cancels out.)
Protocol B: Determination of Triplet Quantum Yield ( )

Using Laser Flash Photolysis (Comparative Method).

Principle: Measure the transient absorption of the triplet state immediately after excitation, comparing it to a standard (e.g., Benzophenone or Biphenyl) with a known extinction coefficient (


).

Step-by-Step Workflow:

  • Setup: LFP system with a 355 nm excitation pulse.

  • Energy Transfer Method: If the triplet spectrum is unknown, use an energy acceptor (e.g.,

    
    -carotene).
    
    • Add

      
      -carotene to both Sample and Reference solutions.
      
    • The BP triplet transfers energy to

      
      -carotene.
      
    • Measure the transient absorption of the

      
      -carotene triplet at 520 nm.
      
  • Data Analysis: Since the transfer is diffusion-controlled, the plateau of the

    
    -carotene signal is proportional to the initial concentration of the BP triplet.
    
    
    
    
Diagram 2: Benchmarking Experimental Workflow

Workflow Start Start: BP Derivative Solubility Check Solubility (Organic vs. Aqueous) Start->Solubility Absorbance Match Absorbance (OD ~0.1) vs. Reference (e.g., Phenalenone) Solubility->Absorbance Experiment Laser Excitation (355 nm / 532 nm) Absorbance->Experiment Branch1 Path A: Triplet State (LFP) Transient Absorption Experiment->Branch1 Branch2 Path B: Singlet Oxygen (TRP) NIR Emission @ 1270 nm Experiment->Branch2 Analysis1 Calc: Triplet Yield (ΦT) via Energy Transfer Branch1->Analysis1 Analysis2 Calc: Singlet O2 Yield (ΦΔ) Slope Comparison Branch2->Analysis2 Result Final Benchmark: Photosensitizing Efficiency Analysis1->Result Analysis2->Result

Figure 2: Step-by-step workflow for benchmarking photosensitizing efficiency using comparative spectroscopy.

References

  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1993). Quantum Yields for the Photosensitized Formation of the Lowest Electronically Excited Singlet State of Molecular Oxygen in Solution.[2][3][4] Journal of Physical and Chemical Reference Data.

  • Lhiaubet, V., Paillous, N., & Chouini-Lalanne, N. (2001). Comparison of DNA damage photoinduced by ketoprofen, fenofibric acid and benzophenone via electron and energy transfer. Photochemistry and Photobiology.

  • Placzek, M., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Acta Dermato-Venereologica.

  • Grabow, W. W. (2004). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media.[2] University of Central Florida STARS.

  • Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press. (Standard reference for values).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-3',5'-dichlorobenzophenone

For professionals in the fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical agents. 3-Bromo-3',5'-dichlorob...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fields of research, science, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical agents. 3-Bromo-3',5'-dichlorobenzophenone, a halogenated aromatic ketone, is a valuable intermediate in organic synthesis. However, its molecular structure—containing both bromine and chlorine atoms—necessitates a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile: Why Special Disposal is Critical

3-Bromo-3',5'-dichlorobenzophenone belongs to the class of halogenated organic compounds. The carbon-halogen bonds in its structure are stable, but its hazardous characteristics are inferred from data on structurally similar compounds.

Key Hazard Considerations:

  • Irritation: Like many benzophenone derivatives, it is expected to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]

  • Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.

The primary reason for its stringent disposal protocol is its halogen content. When incinerated, these compounds can form acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl), as well as potentially hazardous polyhalogenated dibenzo-p-dioxins and dibenzofurans if combustion is incomplete.[5][6] Regulated hazardous waste incinerators are specifically designed with advanced flue gas scrubbing technology to neutralize these acidic gases and ensure complete destruction of organic matter.[5][7][8]

Chemical and Physical Properties Summary
PropertyValue (Estimated)Source/Analogue
Appearance White to off-white crystalline solid1-Bromo-3,5-dichlorobenzene[9]
Molecular Formula C₁₃H₇BrCl₂ON/A
Molecular Weight 330.00 g/mol N/A
Melting Point ~75-77 °C1-Bromo-3,5-dichlorobenzene[9]
Boiling Point > 230 °C1-Bromo-3,5-dichlorobenzene[9]
Solubility Insoluble in water; Soluble in organic solvents1-Bromo-3,5-dichlorobenzene[9]
GHS Hazard Statements H315: Causes skin irritation3-Bromobenzophenone, 1-Bromo-3,5-dichlorobenzene[3][10]
H319: Causes serious eye irritation3-Bromobenzophenone, 1-Bromo-3,5-dichlorobenzene[3][10]
H335: May cause respiratory irritation3-Bromobenzophenone, 1-Bromo-3,5-dichlorobenzene[3][10]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-stage process that begins the moment the chemical is designated as waste. The following workflow ensures safety and regulatory compliance at each step.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_facility Waste Management Facility Generate Waste Generation (Unused chemical, contaminated labware) Segregate Segregate as Halogenated Organic Waste Generate->Segregate Crucial first step Containerize Package in a Designated, Labeled, Closed Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Await pickup Transport Transport by Licensed Hazardous Waste Carrier Store->Transport Incinerate High-Temperature Incineration (>99.99% DRE) Transport->Incinerate Scrub Flue Gas Scrubbing (Neutralize HCl, HBr) Incinerate->Scrub Process emissions FinalDisposal Dispose of Ash in Secure Landfill Scrub->FinalDisposal Final solid residue

Sources

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